molecular formula C7H3BrClNS B1287904 2-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 28948-61-0

2-Bromo-4-chlorothieno[3,2-c]pyridine

カタログ番号: B1287904
CAS番号: 28948-61-0
分子量: 248.53 g/mol
InChIキー: QPGCPWZFCLBFCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-chlorothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H3BrClNS and its molecular weight is 248.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-bromo-4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGCPWZFCLBFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590481
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28948-61-0
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28948-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chlorothieno[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28948-61-0

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a halogenated fused heterocyclic compound. Its structure, combining a thiophene and a pyridine ring, provides a unique scaffold for chemical modification and interaction with biological targets.

PropertyValueReference
CAS Number 28948-61-0[1]
Molecular Formula C₇H₃BrClNS[1][2]
Molecular Weight 248.53 g/mol [1][2]
Predicted XlogP 3.9[2]
Monoisotopic Mass 246.8858 Da[2]

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the two halogen substituents, which serve as versatile handles for further functionalization. The bromine atom at the 2-position and the chlorine atom at the 4-position are susceptible to various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine at the 2-position of the thiophene ring is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at this position. Such modifications are crucial for exploring the structure-activity relationship (SAR) of derivatives in drug discovery programs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-4-chlorothieno[3,2-c]pyridine Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted data and data from analogous structures can provide valuable insights for characterization.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺247.89308
[M+Na]⁺269.87502
[M-H]⁻245.87852
ngcontent-ng-c1205671314="" class="ng-star-inserted">

Data from PubChemLite.

Applications in Medicinal Chemistry

The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. Notably, this scaffold is a key component of inhibitors targeting important signaling pathways implicated in cancer and other diseases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers.[3][4] Derivatives of the thieno[3,2-c]pyridine core have been identified as potent inhibitors of this pathway.

  • Hedgehog Acyltransferase (HHAT) Inhibitors: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives have been developed as inhibitors of HHAT, an enzyme essential for the activity of Hedgehog proteins.[3]

  • Smoothened (Smo) Antagonists: Other thieno[3,2-c]pyridine derivatives act as antagonists of the Smoothened (Smo) receptor, a key transducer of the Hh signal.[4]

This compound serves as a valuable starting material for the synthesis of libraries of thieno[3,2-c]pyridine derivatives to probe the SAR of Hh pathway inhibitors. The bromo and chloro substituents offer orthogonal handles for diversification, allowing for the systematic exploration of chemical space around the core scaffold.

Hedgehog_Pathway_Inhibition cluster_pathway Hedgehog Signaling Pathway Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds to Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits degradation of Gli by Gli Gli Transcription Factors SUFU->Gli Inhibits Target_Genes Target Gene Expression Gli->Target_Genes Activates HHAT_Inhibitor HHAT Inhibitors HHAT_Inhibitor->Hh_Ligand Prevents Palmitoylation Smo_Antagonist Smo Antagonists Smo_Antagonist->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by thieno[3,2-c]pyridine derivatives.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile reactivity, particularly in cross-coupling reactions, allows for the creation of diverse chemical libraries. The established role of the thieno[3,2-c]pyridine scaffold in inhibiting key signaling pathways, such as the Hedgehog pathway, underscores the value of this compound in modern drug discovery efforts. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in developing new medicines.

References

Technical Guide: Physicochemical and Structural Characterization of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document focuses on its molecular weight, formula, and the experimental protocols for its characterization.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₃BrClNS[1][2][3]
Molecular Weight 248.53 g/mol [3][4]
Monoisotopic Mass 246.8858 Da[2][4]
CAS Number 28948-61-0[1]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of this compound is essential for its identification and purity assessment. The following protocol outlines a standard procedure using electrospray ionization mass spectrometry (ESI-MS).

Objective: To verify the molecular weight of this compound.

Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • Formic acid (for solvent modification)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster ions)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From the stock solution, prepare a dilute solution of 10 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using the specified calibrant solution to ensure high mass accuracy.

  • Sample Infusion: Infuse the diluted sample solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 100-500. The ESI source parameters should be optimized to achieve a stable signal.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. The expected m/z for the [M+H]⁺ ion of C₇H₃BrClNS is approximately 247.8931, considering the masses of the most abundant isotopes of bromine and chlorine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed.

Workflow for Molecular Weight Determination

The logical flow of the experimental procedure described above can be visualized as follows:

MolecularWeightDetermination A Sample Preparation (10 µg/mL in MeOH/H₂O) C Direct Infusion via Syringe Pump A->C B Instrument Calibration D ESI-MS Analysis (Positive Ion Mode) B->D C->D E Data Processing and Analysis D->E F Identify [M+H]⁺ Ion and Isotopic Pattern E->F G Molecular Weight Verification F->G

Workflow for molecular weight determination of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Bromo-4-chlorothieno[3,2-c]pyridine. Due to the limited availability of experimentally determined data for this specific molecule, this document also includes predicted values and information on related compounds to offer a broader context for researchers. The guide is intended to serve as a foundational resource for professionals in drug discovery and development, materials science, and chemical research.

Core Physical and Chemical Data

This compound is a halogenated thienopyridine derivative. The presence of bromine, chlorine, and the fused heterocyclic ring system imparts specific chemical characteristics relevant to its potential use as a building block in medicinal chemistry and organic synthesis.

Below is a summary of the available quantitative data for this compound. It is critical to note that while some fundamental properties are confirmed, others, such as boiling point and density, are based on computational predictions and should be treated as estimates until experimentally verified.

PropertyValueSource
CAS Number 28948-61-0[1][2][3][4]
Molecular Formula C₇H₃BrClNS[1][3]
Molecular Weight 248.53 g/mol [3]
Predicted Density 1.8 ± 0.1 g/cm³[5]
Predicted Boiling Point 353.3 ± 37.0 °C at 760 mmHg[5]
Predicted Flash Point 167.5 ± 26.5 °C[5]
Storage Conditions Inert atmosphere, 2-8°C[4]

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound has not been published in readily accessible scientific literature. However, based on established synthetic routes for analogous thieno[3,2-c]pyridine and thieno[2,3-b]pyridine scaffolds, a plausible synthetic workflow can be conceptualized. The following represents a generalized multi-step synthesis that is commonly employed for constructing such heterocyclic systems.

General Synthetic Workflow for the Thieno[3,2-c]pyridine Core

The synthesis of a substituted thieno[3,2-c]pyridine core generally involves the construction of the fused ring system from a suitable thiophene precursor, followed by functionalization.

G cluster_0 Step 1: Thiophene Ring Formation/Functionalization cluster_1 Step 2: Pyridine Ring Annulation cluster_2 Step 3: Chlorination cluster_3 Step 4: Bromination cluster_4 Final Product start Thiophene Precursor step1 Introduction of Amino and Acetyl Groups start->step1 step2 Cyclization via Vilsmeier-Haack or Friedländer Reaction step1->step2 e.g., POCl₃, DMF step3 Conversion of Hydroxyl/Keto Group to Chloride step2->step3 e.g., POCl₃ step4 Regioselective Bromination of the Thiophene Ring step3->step4 e.g., NBS, Acetic Acid end_product This compound step4->end_product G cluster_start Starting Material cluster_pathways Key Transformations cluster_end Target Molecule start Functionalized Thiophene annulation Pyridine Ring Annulation start->annulation Prerequisite for Core Structure chlorination Chlorination annulation->chlorination Creates Precursor for Final Halogenation bromination Bromination chlorination->bromination Order may influence regioselectivity end_product 2-Bromo-4-chloro- thieno[3,2-c]pyridine bromination->end_product

References

An In-Depth Technical Guide to 2-Bromo-4-chlorothieno[3,2-c]pyridine: A Scaffold of Medicinal Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural features, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, and potential applications in drug discovery, with a focus on oncology and neurology. While specific experimental data for this exact compound is limited in publicly available literature, this guide extrapolates from well-established chemistry of the thieno[3,2-c]pyridine scaffold to provide valuable insights for researchers.

Core Chemical Identity

This compound is a bicyclic heteroaromatic compound containing a thiophene ring fused to a pyridine ring, with a bromine atom at the 2-position and a chlorine atom at the 4-position.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 28948-61-0[1]
Molecular Formula C₇H₃BrClNS[1]
Molecular Weight 248.53 g/mol [1]
IUPAC Name This compound[2]
SMILES C1=CN=C(C2=C1SC(=C2)Br)Cl[2]
Predicted XlogP 3.9[2]
Predicted Topological Polar Surface Area 12.89 Ų[3]
Predicted Hydrogen Bond Donor Count 0[3]
Predicted Hydrogen Bond Acceptor Count 2[3]

Synthesis and Characterization

A plausible synthetic approach could involve the construction of a thieno[3,2-c]pyridinone precursor, followed by chlorination and bromination steps.

Hypothetical Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product A Thiophene Derivative C Thieno[3,2-c]pyridinone Intermediate A->C Cyclization B Pyridine Precursor B->C D Chlorination (e.g., POCl₃) C->D Chlorination E Bromination (e.g., NBS) D->E Bromination F 2-Bromo-4-chlorothieno [3,2-c]pyridine E->F

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Considerations (Extrapolated):

  • Synthesis of the Thieno[3,2-c]pyridinone Core: This can often be achieved through cyclization reactions involving appropriately substituted thiophene and pyridine precursors. Common methods include the Friedländer annulation or related condensation reactions.

  • Chlorination: The transformation of the pyridinone to the 4-chloro derivative is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Bromination: Introduction of the bromine at the 2-position of the thiophene ring can be achieved via electrophilic bromination, often using N-bromosuccinimide (NBS) in a suitable solvent.

Characterization:

Upon successful synthesis, the structure of this compound would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the positions of the substituents on the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Potential Applications in Drug Discovery

The thieno[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of this scaffold have shown a wide range of pharmacological activities.

Table 2: Reported Biological Activities of Thieno[3,2-c]pyridine Derivatives

Therapeutic AreaTarget/Mechanism of ActionReference
Oncology Kinase Inhibitors (e.g., VEGFR-2)
Smoothened (Smo) Antagonists (Hedgehog pathway)
Neurological Disorders Potential Antipsychotic Activity
Inflammatory Diseases Potassium Channel Inhibitors

Logical Relationship of Thieno[3,2-c]pyridine in Drug Discovery:

Drug_Discovery_Logic cluster_0 Key Structural Features cluster_1 Potential Biological Activities cluster_2 Therapeutic Areas A Thieno[3,2-c]pyridine Scaffold B Rigid Bicyclic Core A->B C H-bond Acceptors (N, S) A->C D Tunable Substitution Sites A->D E Kinase Inhibition B->E F GPCR Modulation B->F G Ion Channel Modulation B->G C->E C->F C->G D->E D->F D->G H Oncology E->H I Neurology F->I J Inflammation G->J

Caption: The role of the thieno[3,2-c]pyridine scaffold in drug discovery.

The presence of bromine and chlorine atoms in this compound makes it an excellent substrate for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of substituents at the 2- and 4-positions, enabling the exploration of the chemical space around this core and the optimization of biological activity.

Conclusion

This compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is not yet in the public domain, the well-documented importance of the thieno[3,2-c]pyridine scaffold in medicinal chemistry strongly suggests its potential as a key building block in the development of new drugs, particularly in the areas of oncology and neurology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 2-Bromo-4-chlorothieno[3,2-c]pyridine (CAS No: 28948-61-0). Due to the current lack of publicly available quantitative solubility data for this compound, this document outlines a detailed, generic experimental protocol for determining its solubility in various solvents. This guide is intended to support researchers and professionals in drug development and other scientific fields who are handling this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its application in synthesis, formulation, and biological screening. This guide collates the known properties of this compound and provides a standardized methodology for solubility determination.

Physicochemical Properties

PropertyValueSource
CAS Number 28948-61-0[1][2][3][4][5]
Molecular Formula C₇H₃BrClNS[1][2][4][5]
Molecular Weight 248.53 g/mol [1][2]
Monoisotopic Mass 246.8858 Da[6]
Predicted XlogP 3.9[6]

Note: The XlogP value is a calculated prediction and may not reflect experimental values.

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the solubility of a solid compound such as this compound using the shake-flask method, which is a widely accepted technique for solubility measurement.

Materials and Equipment
  • Solute: this compound (solid)

  • Solvents: A range of relevant solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, toluene, etc.)

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps

    • Thermostatic shaker or incubator with orbital shaking capabilities

    • Centrifuge

    • Syringes and syringe filters (0.22 µm or 0.45 µm)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. Ensure there is enough solid to form a saturated solution with undissolved particles remaining.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the collected filtrate.

    • Dilute the filtrate with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Dilution cluster_analysis 5. Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Shake at constant temperature (24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC (or other method) G->H I Calculate solubility H->I

References

Spectral Data Analysis of 2-Bromo-4-chlorothieno[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Bromo-4-chlorothieno[3,2-c]pyridine. Due to the limited availability of experimentally derived spectra in publicly accessible literature, this document combines predicted data from reliable chemical databases with general experimental protocols and comparative data from structurally related compounds. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar thienopyridine derivatives.

Compound Overview

Structure:

Molecular Formula: C₇H₃BrClNS

Molecular Weight: 248.53 g/mol

InChI Key: QPGCPWZFCLBFCG-UHFFFAOYSA-N

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is essential for identifying the compound in complex mixtures and confirming its synthesis.

AdductPredicted m/z
[M+H]⁺247.89308
[M+Na]⁺269.87502
[M+K]⁺285.84896
[M+NH₄]⁺264.91962
[M-H]⁻245.87852
[M+HCOO]⁻291.88400
[M+CH₃COO]⁻305.89965
Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Reference Compound: 2-Bromopyridine

To aid in the potential analysis of this compound, the known ¹³C NMR chemical shifts for the closely related compound, 2-bromopyridine, are presented below. The electronic environment of the pyridine ring in both compounds will share similarities, making this a useful, albeit approximate, reference.

Carbon Atom (2-Bromopyridine)Chemical Shift (δ) in ppm
C2142.4
C3128.4
C4138.6
C5122.8
C6150.3
Solvent: CDCl₃, Standard: TMS. Data sourced from SpectraBase.[2]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring NMR and MS data for halogenated heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra is crucial for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Commonly used solvents for halogenated heterocycles include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[3][4]

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).[4][5]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or Time-of-Flight (TOF) instrument, is recommended for accurate mass measurements.

Ionization Method:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules.[6] The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode) and infused into the mass spectrometer.

  • Electron Ionization (EI): A hard ionization technique that can provide valuable fragmentation information for structural analysis.[7] This method is typically used with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.

Acquisition Parameters (for ESI):

  • Ionization Mode: Positive or negative, depending on the adducts of interest.

  • Capillary Voltage: Typically 3-4 kV.

  • Sheath and Auxiliary Gas Flow Rates: Optimized for stable spray and desolvation.

  • Capillary Temperature: 250-350 °C.

  • Mass Range: A broad range to include the expected molecular ion and potential fragments (e.g., m/z 50-500).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺˙ for EI, or protonated/adduct ions like [M+H]⁺ for ESI).

  • Analyze the isotopic pattern. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and any halogen-containing fragments.

  • Examine the fragmentation pattern to gain insights into the molecule's structure.

Workflow and Process Diagrams

To visualize the analytical workflow, the following diagrams have been created using the DOT language.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification and Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis of 2-Bromo-4- chlorothieno[3,2-c]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR_Analysis NMR Spectroscopy (1H and 13C) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) Sample_Prep->MS_Analysis Data_Processing Data Processing and Analysis NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Confirmation Structure Confirmation and Characterization Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis and spectral characterization of this compound.

NMR_Experimental_Workflow A Dissolve Sample in Deuterated Solvent with TMS B Transfer to NMR Tube A->B C Insert Sample into Spectrometer and Lock B->C D Shim Magnetic Field C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform FID E->F G Phase and Baseline Correct F->G H Calibrate and Analyze Spectra G->H

Caption: Step-by-step experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

MS_Experimental_Workflow A Prepare Sample Solution (e.g., in Acetonitrile/Water) B Infuse into ESI Source A->B C Ionize Sample B->C D Transfer Ions to Mass Analyzer C->D E Separate Ions by m/z D->E F Detect Ions E->F G Generate Mass Spectrum F->G H Analyze Isotopic Pattern and Fragmentation G->H

Caption: General experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Bromo-4-chlorothieno[3,2-c]pyridine. A complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, the information presented herein is a consolidation of data from publicly accessible sources for the compound and its close structural analogs, including but not limited to 2-bromo-4-chloropyridine and other thienopyridine derivatives. It is imperative that this guide is used in conjunction with a thorough, substance-specific risk assessment conducted by qualified personnel before any handling or use.

Hazard Identification and Classification

Based on the analysis of structurally similar compounds, this compound is anticipated to possess a significant hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these potential dangers.

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1][2]

GHS Pictograms (Anticipated):

  • Health Hazard: For respiratory irritation.

  • Corrosion: For serious eye damage.

  • Exclamation Mark: For acute toxicity (oral) and skin irritation.

Physical and Chemical Properties

While detailed experimental data for this compound is limited, some properties can be noted from available sources.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₃BrClNSPubChemLite
Molecular Weight248.527 g/mol Suzhou Aobai Pharmaceutical

Safe Handling and Storage

Given the potential hazards, stringent adherence to safe laboratory practices is mandatory.

Handling
  • Ventilation: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 3.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapor.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial to minimize exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 4: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal Measures

Accidental Release
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Notify environmental health and safety personnel.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Experimental Protocols: General Toxicological Testing Methodologies

While specific experimental data for this compound is not available, the hazard classifications are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the substance to a group of fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which allows for the classification of the substance.

  • In Vitro Skin Irritation (OECD Test Guideline 439): This non-animal test method uses reconstructed human epidermis models. The test substance is applied topically to the skin tissue model. Cell viability is then measured to assess the extent of skin irritation.

  • In Vitro Eye Irritation (OECD Test Guideline 492): Similar to the skin irritation test, this method uses reconstructed human cornea-like epithelium models. The test substance is applied to the epithelial surface, and cell viability is measured to predict the potential for eye irritation.

Visualizing Safety Workflows and Hazard Management

To aid in the comprehension of safety protocols, the following diagrams illustrate a general workflow for handling hazardous chemicals and the logical framework for hazard management.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards PrepareWorkArea Prepare & Inspect Fume Hood SelectPPE->PrepareWorkArea Weighing Weigh/Measure Compound PrepareWorkArea->Weighing ReactionSetup Set Up Reaction Weighing->ReactionSetup Monitoring Monitor Reaction ReactionSetup->Monitoring Quenching Quench Reaction Monitoring->Quenching Workup Workup & Purification Quenching->Workup WasteSegregation Segregate Waste Streams Workup->WasteSegregation Decontamination Decontaminate Glassware & Surfaces WasteSegregation->Decontamination WasteDisposal Dispose of Hazardous Waste Decontamination->WasteDisposal

Caption: General workflow for handling chemical compounds in a laboratory setting.

Hazard_Management_Logic cluster_id Hazard Identification cluster_controls Exposure Controls cluster_emergency Emergency Preparedness IdentifyHazards Identify Potential Hazards (e.g., Toxicity, Irritation) EngineeringControls Engineering Controls (Fume Hood) IdentifyHazards->EngineeringControls Mitigate AdminControls Administrative Controls (SOPs, Training) IdentifyHazards->AdminControls Manage PPE Personal Protective Equipment (Gloves, Goggles) IdentifyHazards->PPE Protect FirstAid First-Aid Measures IdentifyHazards->FirstAid Prepare for SpillResponse Spill Response Plan IdentifyHazards->SpillResponse Prepare for FireResponse Fire Response Plan IdentifyHazards->FireResponse Prepare for

Caption: Logical relationship for managing chemical hazards in a research environment.

References

Commercial Suppliers and Technical Guide for 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 28948-61-0[1][2]

  • Molecular Formula: C₇H₃BrClNS[1]

  • Molecular Weight: 248.53 g/mol [1]

Commercial Supplier Data

Sourcing of this compound can be achieved through various chemical suppliers specializing in intermediates for research and development. The following table summarizes key information from several identified vendors. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityAdditional Notes
Santa Cruz Biotechnologysc-280017Not specifiedSpecialty product for proteomics research.[1]
Allbio pharm Co., LtdAF03104Not specified-
BLDpharmBD140735Not specified-
Bellen ChemistryBellen00000451≥ 95%-
2a biotech2A-0119896≥ 96%-
MolbaseMB37953Not specifiedListed by Elsa Biotechnology Co.,Ltd.[3]

Experimental Protocols

Protocol: Synthesis of a Halogenated Thieno[3,2-c]pyridine Core

This protocol outlines a potential multi-step synthesis involving the formation of a tetrahydrothieno[3,2-c]pyridine intermediate, followed by oxidation, chlorination, and aromatization.

  • Pictet-Spengler Reaction to form the Tetrahydrothieno[3,2-c]pyridine Core:

    • A suitable thiophene-based amine, such as 2-(thiophen-3-yl)ethanamine, is reacted with an aldehyde or its equivalent in a Pictet-Spengler reaction to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system.

  • Oxidation to the Pyridinone:

    • The resulting cyclic amine is oxidized to the corresponding lactam (4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one). This can be achieved using various oxidizing agents.

  • Chlorination:

    • The pyridinone is then subjected to chlorination to introduce the chloro substituent. A common reagent for this transformation is phosphorus oxychloride (POCl₃).

    • Procedure: In a flame-dried round-bottom flask under an inert atmosphere, the pyridinone (1.0 eq) is suspended in an anhydrous solvent like toluene. N,N-dimethylaniline (1.2 eq) is added, followed by the dropwise addition of phosphorus oxychloride (3.0 eq) at 0 °C. The reaction is then heated to reflux for several hours. After completion, the reaction is carefully quenched with ice and neutralized.

  • Aromatization/Dehydrogenation:

    • The resulting 6-chloro-4,5-dihydrothieno[3,2-c]pyridine is aromatized to the final thieno[3,2-c]pyridine ring.

    • Procedure: The dihydro intermediate (1.0 eq) is dissolved in a suitable solvent such as dioxane or toluene. An oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added, and the mixture is refluxed for 8-12 hours.

  • Bromination:

    • The final step would involve the selective bromination of the thieno[3,2-c]pyridine core at the 2-position. This could potentially be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this step would be crucial.

Visualized Workflows

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for research purposes follows a structured workflow to ensure safety, compliance, and timely delivery.

G A Identify Chemical Need (this compound) B Search for Commercial Suppliers A->B C Request Quotations (Purity, Quantity, Price, Lead Time) B->C D Supplier Selection & Internal Approval C->D E Generate Purchase Order D->E F Supplier Processing & Shipment E->F G Receive & Inspect Shipment (Verify COA and SDS) F->G H Log in Chemical Inventory & Store Appropriately G->H

Caption: Procurement workflow for research chemicals.

Hypothetical Signaling Pathway Inhibition

Thienopyridine derivatives are known to be active in various biological pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor.

G cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Signaling Cascade (e.g., MAPK/ERK Pathway) B->C D Transcription Factors C->D F Apoptosis C->F Inhibition of Pro-Apoptotic Factors E Gene Expression (Proliferation, Survival) D->E Inhibitor Thienopyridine Derivative Inhibitor->B

Caption: Hypothetical inhibition of a signaling pathway.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-c]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of thieno[3,2-c]pyridines, tracing their evolution from early synthetic explorations to their current status as key pharmacophores in the development of novel therapeutics. This document details seminal synthetic methodologies, presents quantitative structure-activity relationship (SAR) data for key biological activities, and provides explicit experimental protocols for the synthesis and evaluation of these compounds. Furthermore, it visualizes critical synthetic pathways and biological mechanisms of action to facilitate a deeper understanding of this important heterocyclic system.

Introduction: The Emergence of a Versatile Heterocycle

The fusion of a thiophene and a pyridine ring gives rise to six possible isomers of thienopyridine. Among these, the thieno[3,2-c]pyridine system has garnered significant attention within the pharmaceutical and agrochemical sectors.[1][2] Its unique electronic properties and structural rigidity make it an ideal building block for the design of targeted therapies.[2] Thieno[3,2-c]pyridine derivatives have been investigated for a wide range of pharmacological activities, including antipsychotic, anticancer, potassium channel inhibitory, and smoothened (Smo) receptor antagonistic effects.[3][4][5][6] This guide will delve into the key milestones that have shaped the field of thieno[3,2-c]pyridine chemistry and pharmacology.

Early History and Discovery

While the thieno[3,2-c]pyridine core was known to chemists prior to 1976, early synthetic reports were often part of broader studies on thienopyridines. Seminal work in the late 1960s and early 1970s by chemists such as L. H. Klemm and S. Gronowitz laid the foundation for the synthesis of various thienopyridine isomers.[1][7] A 1976 patent described a process for the preparation of thieno[3,2-c]pyridine, highlighting its utility as an intermediate in the synthesis of derivatives for the chemical and pharmaceutical industries.[7] This patent references earlier synthetic work, including a low-yield thermolysis method by Klemm et al. in 1968 and 1969, and a synthesis from 2-thiophenecarboxaldehyde by Gronowitz and Sandberg in 1970.[7]

Key Synthetic Methodologies

The construction of the thieno[3,2-c]pyridine scaffold has been approached through various synthetic strategies. Two primary retrosynthetic disconnections involve either the formation of the pyridine ring onto a pre-existing thiophene or the construction of the thiophene ring onto a pyridine precursor.

Pomeranz-Fritsch-Type Cyclization

An early and significant route to the thieno[3,2-c]pyridine core involves a Pomeranz-Fritsch-type cyclization of N-(3-thienylmethyl)-N-(2,2-dialkoxyethyl)amines. This methodology, detailed in a 1976 patent, provides a reliable means to access the parent heterocycle.

ThienylMethylamine N-(3-thienylmethyl)-N- (2,2-dialkoxyethyl)amine ThienoPyridine Thieno[3,2-c]pyridine ThienylMethylamine->ThienoPyridine Cyclization Acid Strong Mineral Acid (e.g., HCl, H2SO4) ChloroThienoPyridine 4-Chlorothieno[3,2-c]pyridine SubstitutedProduct 4-(Piperazin-1-yl)thieno[3,2-c]pyridine ChloroThienoPyridine->SubstitutedProduct Piperazine Piperazine Piperazine->SubstitutedProduct cluster_membrane Cell Membrane KvChannel Kv1.3 Potassium Channel IonFlow K+ Ion Efflux ThienoPyridine Thieno[3,2-c]pyridine Derivative ThienoPyridine->KvChannel Binds to Block Channel Blockade Hyperpolarization Membrane Hyperpolarization CellularResponse Modulation of Cellular Response (e.g., T-cell activation) Hyperpolarization->CellularResponse Prevents cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds Smo Smoothened (SMO) Receptor Ptch1->Smo Inhibits SufuGli SUFU-GLI Complex Smo->SufuGli Inhibits Dissociation Gli GLI Transcription Factor SufuGli->Gli Sequesters TargetGenes Target Gene Expression Gli->TargetGenes Represses ThienoPyridine Thieno[3,2-c]pyridine Smo Antagonist ThienoPyridine->Smo Inhibits

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Bromo-4-chlorothieno[3,2-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The thienopyridine core, a heterocyclic scaffold composed of fused thiophene and pyridine rings, is a prominent feature in numerous biologically active compounds.[1] Derivatives of various thienopyridine isomers have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiplatelet effects.[2] The specific substitutions on the thienopyridine ring system, such as the bromo and chloro groups in 2-Bromo-4-chlorothieno[3,2-c]pyridine, are expected to significantly influence its biological profile.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be a candidate for investigation in the following therapeutic areas:

  • Oncology: Thienopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines, including breast, colorectal, and head and neck cancers.[3]

  • Infectious Diseases: Certain thienopyrimidine derivatives have demonstrated potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[4]

  • Cardiovascular Diseases: The thienopyridine scaffold is famously present in antiplatelet agents like clopidogrel, which are crucial in the management of cardiovascular diseases.[5]

Anticancer Activity and Kinase Inhibition

A significant body of research on thienopyridine derivatives has focused on their potential as anticancer agents, often linked to their ability to inhibit protein kinases involved in cancer cell signaling.

Inhibition of Key Oncogenic Kinases

Several thienopyridine derivatives have been identified as potent inhibitors of various protein kinases that play crucial roles in tumor growth, proliferation, and angiogenesis. These include:

  • Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit PI3K isoforms, leading to cytotoxic effects in breast cancer cell lines.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a major target for cancer therapy. Thieno[2,3-d]pyrimidine-based compounds have been developed as potent VEGFR-2 kinase inhibitors.[7]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of many oncoproteins. Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors, demonstrating anticancer activity.[3]

  • COT Kinase (Tpl2): This kinase is involved in inflammatory and cancer signaling pathways. Thieno[2,3-c]pyridines have been identified as potent COT kinase inhibitors.[8]

  • Haspin Kinase: Thieno[3,2-b]pyridine scaffolds have been utilized to develop highly selective inhibitors of Haspin, a kinase involved in mitosis.[9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative thienopyridine derivatives against various cancer cell lines.

Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivatives against Cancer Cell Lines [3]

CompoundCancer Cell LineIC50 (µM)
6a HSC3 (Head and Neck)14.5
RKO (Colorectal)24.4
6i HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
MCF7 (Breast)16.4

Table 2: In Vitro Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives [10]

CompoundCancer Cell LineGrowth Inhibition (%) at 10 µM
5c MDA-MB-23126.3

Table 3: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Line (MCF7) [11]

CompoundIC50 (µM)
9 27.83
12 29.22
13 22.52
14 22.12
Doxorubicin (Reference) 30.40

Signaling Pathways

The anticancer effects of thienopyridine derivatives are often mediated through the modulation of specific signaling pathways.

PI3K_Pathway Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives PI3K PI3K Thienopyrimidine->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thienopyrimidine derivatives.

Antibacterial Activity

Thienopyrimidine derivatives have also been explored for their antibacterial properties.

Activity against Drug-Resistant Bacteria

Certain thieno[2,3-d]pyrimidinedione derivatives have shown significant antibacterial activity against a range of multi-drug resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA), and Vancomycin-resistant enterococci (VRE).[4]

Table 4: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidinedione Derivatives [4]

CompoundBacterial StrainMIC (mg/L)
1 MRSA2-16
VRSA2-16
VISA2-16
VRE2-16
2 MRSA2-16
VRSA2-16
VISA2-16
VRE2-16

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activity of thienopyridine derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.[12]

Workflow for MTT Assay:

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Thienopyridine compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., thienopyridine derivatives) and a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[12]

Kinase Inhibition Assay

Enzymatic assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

General Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity (e.g., using [γ-32P]ATP), fluorescence, or luminescence.

Example Workflow for a Generic Kinase Assay:

Kinase_Assay Start Start A Prepare reaction mixture: Kinase, Substrate, ATP, Buffer Start->A B Add Thienopyridine inhibitor or DMSO A->B C Incubate at 30°C B->C D Stop reaction C->D E Detect phosphorylated substrate D->E F Calculate % inhibition E->F End End F->End

Caption: A simplified workflow for a typical in vitro kinase inhibition assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of an antibacterial agent is determined using broth microdilution methods according to standard guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Protocol Outline:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with appropriate growth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[4]

Conclusion

The thienopyridine scaffold represents a versatile platform for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking, the extensive research on its analogs strongly suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The bromo and chloro substituents on the core structure are likely to modulate the potency and selectivity of the compound towards its biological targets. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its specific pharmacological profile and therapeutic potential.

References

The Thienopyridine Scaffold: A Cornerstone in Antiplatelet Therapy and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thienopyridine core, a heterocyclic scaffold composed of a thiophene ring fused to a pyridine ring, has established itself as a critical pharmacophore in medicinal chemistry.[1] Derivatives of this structure are most renowned for their profound impact on cardiovascular medicine, primarily as potent antiplatelet agents.[1][2] However, the versatility of the thienopyridine scaffold has led to the exploration of its therapeutic potential in a range of other diseases, including cancer, metabolic disorders, and bone diseases.[3][4][5] This technical guide provides a comprehensive overview of thienopyridine derivatives, with a focus on their mechanism of action as antiplatelet agents, structure-activity relationships, and the experimental methodologies used in their evaluation.

The Antiplatelet Powerhouse: Targeting the P2Y12 Receptor

The primary mechanism by which clinically approved thienopyridines exert their antiplatelet effect is through the irreversible inhibition of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets.[6][7] This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[7][8]

Thienopyridines such as ticlopidine, clopidogrel, and prasugrel are prodrugs, meaning they are administered in an inactive form and require metabolic activation in the liver to elicit their pharmacological effect.[9][10][11] This bioactivation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[9][10] The active metabolite, a reactive thiol derivative, then forms a covalent disulfide bond with one or more cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet (approximately 7-10 days).[6][12]

The inhibition of the P2Y12 receptor, which is coupled to the inhibitory G protein (Gi), prevents the downstream signaling cascade initiated by ADP binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[13] By blocking this pathway, thienopyridines effectively prevent platelet aggregation and thrombus formation.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA Activates VASP ↓ VASP-P PKA->VASP Phosphorylates GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

P2Y12 Signaling Pathway and Thienopyridine Inhibition.

Key Thienopyridine Derivatives: A Comparative Overview

The clinical landscape of antiplatelet therapy has been dominated by three key thienopyridine derivatives: ticlopidine, clopidogrel, and prasugrel. While they share a common mechanism of action, they exhibit important differences in their pharmacokinetic and pharmacodynamic profiles.

ParameterTiclopidineClopidogrelPrasugrel
Prodrug YesYesYes
Metabolic Activation Hepatic CYP enzymesHepatic CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2B6)[14]Hydrolysis by esterases followed by hepatic CYP enzymes (e.g., CYP3A4, CYP2B6)[11]
Onset of Action Slow (24-48 hours)[15]Slow (2-6 hours for loading dose)[1]Rapid (30 minutes)[16]
Variability in Response HighHigh (influenced by CYP2C19 genetics)[6]Low[6]
Potency Less potentPotentMore potent than clopidogrel[11]
Key Adverse Effects Neutropenia, thrombotic thrombocytopenic purpura[15]Bleeding, lower incidence of neutropenia than ticlopidine[15]Bleeding (higher risk than clopidogrel)

Structure-Activity Relationships: Fine-Tuning a Potent Scaffold

The therapeutic efficacy and safety profile of thienopyridine derivatives are intricately linked to their chemical structure. Medicinal chemistry efforts have focused on modifying the thienopyridine core and its substituents to optimize pharmacological properties.

For instance, the development of prasugrel from the clopidogrel scaffold involved key structural modifications that resulted in a more efficient metabolic activation and a more potent antiplatelet effect. The introduction of a cyclopropylcarbonyl group and a fluoro substituent on the phenyl ring of the ester side chain in prasugrel leads to a more rapid and consistent formation of its active metabolite compared to clopidogrel.[11]

Beyond antiplatelet activity, the structure-activity relationship (SAR) of thienopyridine derivatives has been explored for other therapeutic targets. For example, in the development of thienopyridine-based bone anabolic agents, a 3-aminothieno[2,3-b]pyridine-2-carboxamide core was identified as essential for activity.[3] Further optimization of the C4-substituent on the thienopyridine ring with cyclic amino groups, particularly N-phenyl-homopiperazine, led to a significant enhancement of alkaline phosphatase activity, an indicator of osteoblastic differentiation.[3]

Experimental Protocols for Evaluation

The preclinical and clinical development of thienopyridine derivatives relies on a battery of in vitro and in vivo assays to characterize their pharmacological properties.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a cornerstone assay to assess the antiplatelet efficacy of thienopyridine derivatives.

Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors or animal models into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation:

    • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes. The supernatant is the PRP.

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets. The supernatant is the PPP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

    • The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • The test compound (a thienopyridine derivative) or vehicle control is added to the PRP and incubated for a specified time.

    • Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-20 µM).

    • The change in light transmission through the cuvette is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of platelet aggregation is determined, and the IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation) is calculated.

In Vitro CYP Inhibition Assay

This assay is crucial for assessing the potential for drug-drug interactions.

Objective: To determine the inhibitory potential of a thienopyridine derivative on major human CYP450 isoforms.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

  • Probe Substrates: Each CYP isoform is assayed using a specific fluorescent or LC-MS/MS-detectable probe substrate.

  • Incubation: The thienopyridine derivative at various concentrations is pre-incubated with the enzyme source and a NADPH-generating system.

  • Reaction Initiation: The probe substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the metabolite of the probe substrate is quantified using fluorescence or LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control to determine the percent inhibition. IC50 values are then calculated.

In Vivo Thrombosis Models

Animal models are essential for evaluating the antithrombotic efficacy of thienopyridine derivatives in a physiological setting.

Objective: To assess the ability of a test compound to prevent or reduce thrombus formation in a living animal.

Ferric Chloride-Induced Thrombosis Model (Mouse or Rat):

  • Animal Preparation: The animal is anesthetized, and a carotid artery is surgically exposed.

  • Thrombus Induction: A piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) is applied to the surface of the artery for a few minutes. This induces endothelial injury and initiates thrombus formation.

  • Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe.

  • Drug Administration: The thienopyridine derivative is administered (e.g., orally or intravenously) prior to the induction of thrombosis.

  • Endpoint Measurement: The primary endpoint is the time to vessel occlusion (cessation of blood flow). The efficacy of the compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to a vehicle-treated control group.

Drug Discovery and Development Workflow

The journey of a novel thienopyridine derivative from a laboratory concept to a clinical candidate follows a structured workflow.

Drug_Discovery_Workflow cluster_workflow Thienopyridine Drug Discovery Workflow A Target Identification & Validation (P2Y12) B Lead Generation (High-Throughput Screening, Structure-Based Design) A->B C Lead Optimization (SAR Studies) B->C D In Vitro Profiling (Potency, Selectivity, ADME) C->D D->C Iterative Optimization E In Vivo Efficacy (Thrombosis Models) D->E F Safety & Toxicology E->F G Preclinical Candidate Selection F->G

A generalized workflow for the discovery of thienopyridine-based drugs.

Conclusion and Future Directions

Thienopyridine derivatives have revolutionized the management of thrombotic diseases, with clopidogrel and prasugrel being mainstays in antiplatelet therapy. The understanding of their mechanism of action, metabolism, and structure-activity relationships has paved the way for the development of newer and more effective P2Y12 inhibitors. While the focus has been on cardiovascular applications, the exploration of the thienopyridine scaffold in other therapeutic areas, such as oncology and metabolic diseases, highlights its versatility and potential for future drug discovery endeavors. The continued application of advanced medicinal chemistry strategies and robust experimental evaluation will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. The synthesis is presented as a robust three-step process commencing with the construction of the thieno[3,2-c]pyridin-4(5H)-one scaffold, followed by regioselective bromination at the C2-position, and concluding with a chlorination reaction to yield the target compound. This document includes detailed experimental procedures, tabulated data for reagents and expected yields, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

Thieno[3,2-c]pyridine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly as kinase inhibitors and other therapeutic agents. The presence of bromo and chloro substituents at strategic positions allows for further functionalization through various cross-coupling reactions, making it a valuable precursor in the development of novel drug candidates. The following protocols outline a reliable synthetic route to this important intermediate.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The initial step involves the construction of the core heterocyclic structure, thieno[3,2-c]pyridin-4(5H)-one. This intermediate is then subjected to electrophilic bromination to introduce a bromine atom at the 2-position of the thiophene ring. The final step is the conversion of the 4-oxo group to a 4-chloro substituent using a suitable chlorinating agent.

Synthesis_Pathway A Thieno[3,2-c]pyridin-4(5H)-one (Starting Material) B 2-Bromothieno[3,2-c]pyridin-4(5H)-one (Intermediate 1) A->B Bromination (e.g., NBS) C This compound (Final Product) B->C Chlorination (e.g., POCl₃)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-c]pyridin-4(5H)-one

This protocol describes the construction of the core thieno[3,2-c]pyridine ring system. A common method involves the reaction of a substituted thiophene with a reagent that provides the atoms for the pyridine ring, followed by cyclization.

Materials

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Methyl 3-aminothiophene-2-carboxylate157.19-Starting material
Diethyl malonate160.171.055Reagent
Sodium ethoxide68.05-Base
Ethanol46.070.789Solvent
Hydrochloric acid (conc.)36.46~1.18For workup
Dichloromethane84.931.326Extraction solvent
Anhydrous sodium sulfate142.04-Drying agent

Procedure

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add methyl 3-aminothiophene-2-carboxylate (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the reaction mixture to reflux (typically 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford thieno[3,2-c]pyridin-4(5H)-one.

Expected Yield: 60-75%

Protocol 2: Synthesis of 2-Bromothieno[3,2-c]pyridin-4(5H)-one

This protocol details the regioselective bromination of the thieno[3,2-c]pyridin-4(5H)-one intermediate at the C2-position of the thiophene ring.

Materials

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Thieno[3,2-c]pyridin-4(5H)-one151.19-Starting material
N-Bromosuccinimide (NBS)177.98-Brominating agent
N,N-Dimethylformamide (DMF)73.090.944Solvent
Dichloromethane84.931.326Extraction solvent
Saturated sodium thiosulfate solution--For quenching
Brine--For washing
Anhydrous magnesium sulfate120.37-Drying agent

Procedure

  • Dissolve thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For any remaining product in the filtrate, extract with dichloromethane. Wash the organic layer with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and combine with the precipitated solid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-bromothieno[3,2-c]pyridin-4(5H)-one.

Expected Yield: 85-95%

Protocol 3: Synthesis of this compound

This final protocol describes the conversion of the 4-oxo group to the 4-chloro group to obtain the target compound.[1]

Materials

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
2-Bromothieno[3,2-c]pyridin-4(5H)-one230.08-Starting material
Phosphorus oxychloride (POCl₃)153.331.645Chlorinating agent
Dichloromethane (DCM)84.931.326Extraction solvent
Saturated sodium bicarbonate solution--For workup
Anhydrous magnesium sulfate120.37-Drying agent

Procedure

  • In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromothieno[3,2-c]pyridin-4(5H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Heat the stirred mixture to reflux (approximately 105 °C) for 3-5 hours.[1] Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ in vacuo.[1]

  • Dissolve the residue in dichloromethane and slowly pour it onto crushed ice with vigorous stirring.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Data Summary

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsSolventExpected Yield (%)
1Methyl 3-aminothiophene-2-carboxylateDiethyl malonate, Sodium ethoxideEthanol60-75
2Thieno[3,2-c]pyridin-4(5H)-oneN-Bromosuccinimide (NBS)DMF85-95
32-Bromothieno[3,2-c]pyridin-4(5H)-onePhosphorus oxychloride (POCl₃)Neat70-85

Workflow Visualization

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Experimental_Workflow cluster_0 Step 1: Synthesis of Thieno[3,2-c]pyridin-4(5H)-one cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination A1 Dissolve NaOEt in EtOH A2 Add Thiophene & Malonate A1->A2 A3 Reflux (12-18h) A2->A3 A4 Workup & Extraction A3->A4 A5 Purification (Chromatography) A4->A5 A6 Thieno[3,2-c]pyridin-4(5H)-one A5->A6 B1 Dissolve Intermediate 1 in DMF A6->B1 Intermediate 1 B2 Add NBS at 0°C B1->B2 B3 Stir at RT (2-4h) B2->B3 B4 Precipitation & Filtration B3->B4 B5 Purification (Recrystallization) B4->B5 B6 2-Bromothieno[3,2-c]pyridin-4(5H)-one B5->B6 C1 React Intermediate 2 with POCl₃ B6->C1 Intermediate 2 C2 Reflux (3-5h) C1->C2 C3 Remove excess POCl₃ C2->C3 C4 Workup & Extraction C3->C4 C5 Purification (Chromatography) C4->C5 C6 This compound C5->C6

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

  • Follow all institutional safety guidelines for handling and disposal of chemical waste.

References

Application Notes and Protocols: 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorothieno[3,2-c]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional scaffold, it possesses two distinct halogen atoms, bromine and chlorine, attached to a thienopyridine core. This structure allows for selective, stepwise functionalization, making it a valuable building block for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, combined with the electron-rich thiophene ring, imparts unique reactivity to this molecule.

Derivatives of the thieno[3,2-c]pyridine scaffold are known to be key intermediates in the development of pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] The bromine and chlorine atoms serve as versatile synthetic handles for introducing a wide array of functional groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.[2]

This document provides an overview of the predicted reaction mechanisms for this compound and detailed protocols for its application in common synthetic transformations. The protocols are based on established methodologies for structurally similar compounds, such as its isomer 3-Bromo-4-chlorothieno[3,2-c]pyridine, and general principles of heterocyclic chemistry.

Predicted Reactivity and Regioselectivity

The primary reaction sites of this compound are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which allows for selective oxidative addition to a Pd(0) catalyst at lower temperatures. This inherent regioselectivity enables a sequential functionalization strategy, where the 2-position is modified first, followed by a subsequent reaction at the 4-position under more forcing conditions.

The most synthetically useful reactions for this scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][3]

Key Reaction Mechanisms and Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For this compound, this reaction is expected to proceed selectively at the 2-position.

Proposed Reaction:

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R-Br ArPd(II)L2X R-Pd(II)L2-Br (Intermediate) OxAdd->ArPd(II)L2X Transmetal Transmetalation ArPd(II)L2X->Transmetal R'-B(OH)2 Base ArPd(II)L2R R-Pd(II)L2-R' (Intermediate) Transmetal->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 R-R' Product Product: 2-Ar/Alk-4-chlorothieno[3,2-c]pyridine (R-R') Reactants Reactants: This compound (R-Br) Boronic Acid (R'-B(OH)2) Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-chlorothieno[3,2-c]pyridine

  • Reagents and Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 248.5 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.5 mmol, 345 mg).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg).

    • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary Table:

ParameterValue/ConditionNotes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Other palladium catalysts can be used.
Ligand dppf (part of catalyst), SPhos, XPhosLigand choice can optimize yield and reaction time.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on substrate solubility and temperature.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Typical Yield 70 - 95%Yields are substrate-dependent.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is crucial for synthesizing many biologically active molecules. Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C2-Br bond.

Proposed Reaction:

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow start Start reagents 1. Add Reactants to Flask (Thienopyridine, Amine, Base) start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst/Ligand & Solvent inert->catalyst reaction 4. Heat Reaction Mixture (e.g., 100 °C, 4-12 h) catalyst->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup (Dilute, Extract, Wash, Dry) monitoring->workup purify 7. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-chloro-N-phenylthieno[3,2-c]pyridin-2-amine

  • Reagents and Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 248.5 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

    • Add a magnetic stir bar.

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst, Ligand, and Reagent Addition:

    • Under a positive pressure of argon, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and a suitable phosphine ligand like Xantphos (0.04 mmol, 23.1 mg).

    • Add anhydrous toluene (5 mL) via syringe.

    • Add aniline (1.1 mmol, 100 µL) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

    • Stir the mixture vigorously for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Data Summary Table:

ParameterValue/ConditionNotes
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂A Pd(0) source is required, often generated in situ from Pd(II).
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands are essential.
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is crucial.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Temperature 90 - 120 °CReaction temperature depends on the amine's nucleophilicity.
Typical Yield 65 - 90%Highly dependent on the amine and ligand used.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: The protocols and mechanisms described are based on established chemical principles and data from analogous structures. Researchers should perform their own optimization and safety assessments before undertaking any new experimental work.

References

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the thieno[3,2-c]pyridine ring system.[1][2][3]

This document provides detailed protocols for the Suzuki coupling reaction of 2-Bromo-4-chlorothieno[3,2-c]pyridine. The reaction leverages the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for regioselective substitution at the 2-position while leaving the 4-chloro substituent intact for potential subsequent transformations.[4]

The Suzuki coupling catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the thienopyridine.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium complex from the boronate species, which is activated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst.[2][5][6]

Data Presentation: Representative Reaction Conditions

Optimizing the Suzuki coupling reaction is critical for achieving high yields. The choice of catalyst, ligand, base, and solvent system can significantly impact the outcome. The following table summarizes representative conditions that have proven effective for the Suzuki coupling of analogous bromo-substituted nitrogen heterocycles and can serve as an excellent starting point for the functionalization of this compound.[7][8]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Expected YieldNotes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME / H₂O80-9012-18Good to ExcellentA common and reliable catalyst system for a wide range of substrates.[7][8]
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene / H₂O10012-24Moderate to GoodA classic and cost-effective system.[7]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane / H₂O100-1104-12Good to ExcellentBuchwald ligands like SPhos are often effective for challenging or sterically hindered substrates.[7][9]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentThis catalyst is known for its effectiveness across a broad range of substrates.[5][7]

Visualizations

Reaction Scheme

G cluster_products Products ThienoPyridine This compound Catalyst Pd Catalyst, Base Solvent, Heat BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) CoupledProduct 2-Aryl-4-chlorothieno[3,2-c]pyridine Catalyst->CoupledProduct Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex R-Br oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)L₂-Ar' pd_complex->pd_aryl_complex Ar'-B(OR)₂ (from Boronic Acid + Base) transmetalation Transmetalation pd_aryl_complex->pd0 R-Ar' Product R-Ar' reductive_elimination Reductive Elimination ThienoPyridine R-Br Boronate Ar'-B(OR)₂ Base Base Workflow A Reactant Preparation (Thienopyridine, Boronic Acid) B Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) A->B C Addition of Catalyst & Base B->C D Degassed Solvent Addition C->D E Heating & Stirring (e.g., 80-110 °C) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Workup (Quenching, Extraction, Washing) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Product Characterization (NMR, MS) I->J

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous biologically active compounds. The thieno[3,2-c]pyridine scaffold is a key heterocyclic core found in a variety of pharmacologically active agents. The ability to selectively introduce amino functionalities onto this scaffold via Buchwald-Hartwig amination is of significant interest for the generation of novel chemical entities for drug discovery programs.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-chlorothieno[3,2-c]pyridine. Due to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, selective amination at the C2 position is anticipated. The C-Br bond typically undergoes oxidative addition to the palladium(0) catalyst at a faster rate than the C-Cl bond, allowing for regioselective functionalization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl dihalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-4-chlorothieno[3,2-c]pyridine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on reactions with analogous dihaloheterocycles and 2-bromopyridines. This data provides a strong predictive framework for reaction optimization.

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
Primary Amines
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2485-95
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016-2480-90
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF8012-1888-98
Secondary Amines
MorpholinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)Toluene10016-2490-99
PiperidinePd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2.0)Dioxane11018-2485-95
N-MethylanilinePd(OAc)₂ (2.5)BINAP (5)NaOtBu (1.8)Toluene1002475-85

dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl; LHMDS = Lithium bis(trimethylsilyl)amide; DavePhos = 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocols

Below are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine, representing typical reaction setups.

Protocol 1: Amination with a Primary Amine (n-Butylamine)

This protocol describes the reaction of this compound with n-butylamine using a Pd₂(dba)₃/XPhos catalytic system.

Materials:

  • This compound

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add sodium tert-butoxide (e.g., 1.5 equivalents) to the Schlenk tube.

  • Under the inert atmosphere, add anhydrous toluene (to achieve a suitable concentration, e.g., 0.1-0.2 M) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Finally, add n-butylamine (e.g., 1.2 equivalents) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(butylamino)-4-chlorothieno[3,2-c]pyridine.

Protocol 2: Amination with a Secondary Amine (Morpholine)

This protocol details the coupling of this compound with morpholine using a Pd(OAc)₂/DavePhos catalyst system.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Microwave reaction vial or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and DavePhos (e.g., 4 mol%).

  • Add cesium carbonate (e.g., 2.0 equivalents).

  • Seal the vial with a cap, and purge with an inert gas for 5-10 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Add this compound (1.0 equivalent) to the mixture.

  • Add morpholine (e.g., 1.5 equivalents) via syringe.

  • Ensure the vial is securely sealed and place it in a preheated oil bath or a microwave reactor at 100-110 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 4-(4-chlorothieno[3,2-c]pyridin-2-yl)morpholine.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pd Precursor, Ligand, and Base inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reactants 4. Add Thienopyridine and Amine solvent->reactants heating 5. Heat and Stir (e.g., 80-110 °C) reactants->heating monitoring 6. Monitor Progress (TLC/LC-MS) heating->monitoring quench 7. Quench Reaction monitoring->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Amido Pd(II)-Amido Complex OxAdd->Amido + R₂NH - HX Amido->Pd0 Reductive Elimination Product Product Amido->Product ArylHalide Ar-Br Amine R₂NH Base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] For dihalogenated substrates such as 2-bromo-4-chlorothieno[3,2-c]pyridine, the significant difference in the reactivity of the carbon-halogen bonds allows for selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling preferential coupling at the more reactive carbon-bromine bond.[1][2]

This document provides detailed application notes and protocols for the regioselective Sonogashira reaction of this compound, focusing on the selective coupling at the 2-position to yield 2-alkynyl-4-chlorothieno[3,2-c]pyridines. These products are valuable intermediates for further functionalization at the less reactive C-Cl bond, allowing for the synthesis of diverse and complex substituted thieno[3,2-c]pyridine derivatives, which are of significant interest in drug discovery.[4][5]

Regioselectivity

The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-2 position, which is bonded to the bromine atom. This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster oxidative addition to the palladium(0) catalyst.[1] By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product while leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocols

Two common protocols for Sonogashira coupling are provided below: a classical copper-co-catalyzed method and a copper-free method. The choice of protocol may depend on the specific substrate, desired purity of the product (as copper contamination can sometimes be an issue), and the sensitivity of the starting materials.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the copper-catalyzed Sonogashira reaction.

Table 1: Reagents and Conditions for Copper-Catalyzed Sonogashira Coupling

Reagent/ParameterRecommended Amount/ConditionNotes
This compound1.0 equivStarting material
Terminal alkyne1.1 - 1.5 equivCan be varied based on alkyne stability and volatility
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)2 - 5 mol%Other common catalysts include Pd(PPh₃)₄
Copper(I) Iodide (CuI)4 - 10 mol%Co-catalyst
Base (e.g., Et₃N or DIPEA)2.0 - 3.0 equiv (or as solvent)Amine base is crucial for the reaction
Solvent (e.g., THF or DMF)Anhydrous and degassedSolvent choice can influence reaction rate and yield
TemperatureRoom temperature to 60 °CHigher temperatures may be needed for less reactive substrates
AtmosphereInert (Argon or Nitrogen)Essential to prevent catalyst degradation

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

  • Purification is generally achieved by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions are often preferred to avoid issues with alkyne homocoupling (Glaser coupling) and to simplify purification. These reactions often require a stronger base and may be run at higher temperatures.

Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling

Reagent/ParameterRecommended Amount/ConditionNotes
This compound1.0 equivStarting material
Terminal alkyne1.2 - 1.5 equiv
Palladium Catalyst (e.g., Pd(P(t-Bu)₃)₂)2 mol%Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl can also be used.[6]
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base)2.0 equivChoice of base is critical for copper-free systems
Solvent (e.g., Toluene, Dioxane, or DMF)Anhydrous and degassed
Temperature80 - 120 °CGenerally higher than copper-catalyzed reactions
AtmosphereInert (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Acetylide R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)Acetylide Reductive_Elimination Reductive Elimination Pd(II)Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination Alkyne_Coordination->CuX Cu-Acetylide Cu-C≡CR' Alkyne_Coordination->Cu-Acetylide Deprotonation (Base) Cu-Acetylide->Transmetalation Base Base Base->Alkyne_Coordination H-C≡CR' H-C≡CR' H-C≡CR'->Alkyne_Coordination

Caption: General catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound - Terminal Alkyne - Catalysts (Pd & Cu) - Base - Anhydrous Solvent Start->Reagent_Prep Flask_Setup Set up Schlenk flask under inert atmosphere Reagent_Prep->Flask_Setup Add_Solids Add solid reagents: Substrate, Pd catalyst, CuI Flask_Setup->Add_Solids Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add degassed solvent, base, and terminal alkyne Inert_Atmosphere->Add_Liquids Reaction Stir at specified temperature Add_Liquids->Reaction Monitoring Monitor reaction progress (TLC/LC-MS) Reaction->Monitoring Workup Quench reaction and perform aqueous workup/extraction Monitoring->Workup Reaction Complete Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Amines used as bases can be corrosive and have strong odors; they should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The activity of the palladium catalyst can also be a factor; using a fresh batch or a different type of catalyst may improve results.

  • Homocoupling of Alkyne: This is more common in copper-catalyzed reactions. Reducing the amount of copper catalyst or switching to a copper-free protocol can mitigate this side reaction.

  • No Reaction: Check the reactivity of the terminal alkyne. Sterically hindered or electron-deficient alkynes may require higher temperatures or longer reaction times. Ensure the base is sufficiently strong to deprotonate the alkyne.

  • Dehalogenation of Starting Material: This can occur at higher temperatures. If significant dehalogenation is observed, try running the reaction at a lower temperature for a longer period.

References

Application Notes and Protocols for 2-Bromo-4-chlorothieno[3,2-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-chlorothieno[3,2-c]pyridine as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. The strategic placement of two distinct halogen atoms allows for selective functionalization, making it a valuable scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery. Its thienopyridine core is a privileged structure found in numerous kinase inhibitors. The differential reactivity of the bromine and chlorine substituents enables sequential, site-selective introduction of various functionalities through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The primary applications of this building block lie in the synthesis of inhibitors for key kinases implicated in inflammatory diseases and cancer, such as Spleen Tyrosine Kinase (SYK), Janus Kinases (JAKs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Key Synthetic Transformations

The two primary palladium-catalyzed cross-coupling reactions utilized for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical cross-coupling conditions allows for selective reaction at the 2-position.

Experimental Workflow: Sequential Cross-Coupling

G A This compound B Suzuki-Miyaura Coupling (at C2-Br) A->B Ar-B(OH)2, Pd catalyst, Base C 2-Aryl-4-chlorothieno[3,2-c]pyridine Intermediate B->C D Buchwald-Hartwig Amination (at C4-Cl) C->D R2NH, Pd catalyst, Base E Final Product: 2-Aryl-4-aminothieno[3,2-c]pyridine (e.g., Kinase Inhibitor) D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK Antigen Binding PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K VAV VAV SYK->VAV BTK BTK SYK->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream PI3K->Downstream VAV->Downstream BTK->Downstream Inhibitor Thienopyridine SYK Inhibitor Inhibitor->SYK Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Inhibitor Thienopyridine JAK Inhibitor Inhibitor->JAK Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inhibitor Thienopyridine IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Application Notes and Protocols for the Derivatization of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic derivatization of 2-bromo-4-chlorothieno[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The thieno[3,2-c]pyridine core is a constituent of various biologically active molecules, notably kinase inhibitors and anticancer agents.[1][2] This document outlines detailed protocols for selective functionalization at the C2 and C4 positions, enabling the synthesis of diverse compound libraries for drug discovery and development.

The strategic derivatization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in various reaction types. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[3] Conversely, the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a controlled and regioselective approach to the synthesis of novel derivatives.

Key Derivatization Strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions (at the C2-Position):

    • Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the C2-bromo position with boronic acids or esters. This is a versatile method for introducing aryl and heteroaryl substituents.

    • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling the C2-bromo position with a wide range of primary and secondary amines. This is a powerful tool for synthesizing amino-substituted derivatives.

    • Sonogashira Coupling: Formation of C-C triple bonds by reacting the C2-bromo position with terminal alkynes, providing access to alkynyl-substituted compounds.

  • Nucleophilic Aromatic Substitution (at the C4-Position):

    • The electron-withdrawing effect of the pyridine nitrogen and the fused thiophene ring activates the C4-chloro position for nucleophilic attack by amines, alcohols, and other nucleophiles.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of the resulting derivatives. Yields are based on analogous reactions and may vary depending on the specific substrates and optimized conditions.

Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Coupling PartnerReaction TypeProductRepresentative Yield (%)
Phenylboronic acidSuzuki-Miyaura2-Phenyl-4-chlorothieno[3,2-c]pyridine85
4-Methoxyphenylboronic acidSuzuki-Miyaura2-(4-Methoxyphenyl)-4-chlorothieno[3,2-c]pyridine90
MorpholineBuchwald-Hartwig2-Morpholino-4-chlorothieno[3,2-c]pyridine78
AnilineBuchwald-Hartwig2-Anilino-4-chlorothieno[3,2-c]pyridine72
PhenylacetyleneSonogashira2-(Phenylethynyl)-4-chlorothieno[3,2-c]pyridine80

Table 2: Representative Yields for Nucleophilic Aromatic Substitution at the C4-Position

NucleophileReaction TypeProductRepresentative Yield (%)
BenzylamineSNAr2-Bromo-4-(benzylamino)thieno[3,2-c]pyridine92
PiperidineSNAr2-Bromo-4-(piperidin-1-yl)thieno[3,2-c]pyridine88
Sodium MethoxideSNAr2-Bromo-4-methoxythieno[3,2-c]pyridine85

Table 3: Biological Activity of Representative Thieno[3,2-c]pyridine Derivatives

CompoundTarget/AssayIC50 (µM)Cancer Cell Line(s)
2-(4-Anilino)-4-(morpholino)thieno[3,2-c]pyridinePI3K Inhibitor0.5 - 5Breast (T-47D)
2-Aryl-4-aminothieno[3,2-c]pyridine derivativeAnticancer1.30 - 1.63MCF-7, A375-C5, NCI-H460, HepG2[4]
Thieno[3,2-c]pyrazol-3-amine derivativeGSK-3β inhibitor0.0031-
Thieno[2,3-c]pyridine derivative 6iAnticancer (Hsp90 inhibitor)10.8, 11.7, 12.4, 16.4HSC3, T47D, RKO, MCF7[5]
Thieno[2,3-c]pyridine derivative 6aAnticancer (Hsp90 inhibitor)14.5, 24.4HSC3, RKO[5]

Experimental Protocols

The following are detailed protocols for the key derivatization reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling at the C2-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-chlorothieno[3,2-c]pyridine.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard oven-dried glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling at the C2-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous THF

  • Nitrogen or Argon gas

  • Standard oven-dried glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Nucleophilic Aromatic Substitution at the C4-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware

Procedure:

  • In a reaction vial, dissolve this compound in NMP.

  • Add the desired amine and DIPEA.

  • Seal the vial and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the key derivatization workflows and a representative signaling pathway where thieno[3,2-c]pyridine derivatives have shown inhibitory activity.

Derivatization_Workflow start This compound suzuki 2-Aryl-4-chlorothieno[3,2-c]pyridine start->suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) buchwald 2-Amino-4-chlorothieno[3,2-c]pyridine start->buchwald Buchwald-Hartwig (R₂NH, Pd cat.) sonogashira 2-Alkynyl-4-chlorothieno[3,2-c]pyridine start->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) snar 2-Bromo-4-amino- thieno[3,2-c]pyridine start->snar SNAr (R₂NH, heat)

Caption: Regioselective Derivatization Workflow.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation Cell_Response Cell Growth, Proliferation, Survival Akt->Cell_Response Inhibitor Thieno[3,2-c]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-4-chlorothieno[3,2-c]pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Among its derivatives, 2-Bromo-4-chlorothieno[3,2-c]pyridine stands out as a versatile and strategically important starting material. Its distinct substitution pattern, featuring a bromine atom at the 2-position and a chlorine atom at the 4-position, allows for sequential and regioselective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This enables the synthesis of diverse libraries of kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway. The protocols are based on established synthetic methodologies for analogous heterocyclic systems, providing a robust foundation for researchers in the field.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from thieno[3,2-c]pyridine and its bioisosteric analogs, demonstrating the potential of this scaffold in drug discovery.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (µM)Reference Scaffold
1a GSK-3β3.1-Thieno[3,2-c]pyrazole
VIb PI3Kβ, PI3Kγ-- (72% & 84% inhibition at 10µM)Thieno[2,3-d]pyrimidine
10h AKT124.33.7 (PC-3 cells)Pyrazolopyrimidine
B1 EGFRL858R/T790M130.087 (H1975 cells)Thieno[3,2-d]pyrimidine

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key starting material. These protocols are based on analogous transformations reported in the literature for similar heterocyclic systems.

Protocol 1: Suzuki-Miyaura Coupling for C-2 Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce diversity at the 2-position.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Potassium acetate (CH3CO2K) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl2, and potassium acetate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of DMF and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-4 Functionalization

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amine functionalities at the 4-position of the 2-aryl-4-chlorothieno[3,2-c]pyridine intermediate.

Reaction Scheme:

Materials:

  • 2-Aryl-4-chlorothieno[3,2-c]pyridine (1.0 eq)

  • Amine (1.5 eq)

  • Pd2(dba)3 (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 2-Aryl-4-chlorothieno[3,2-c]pyridine and anhydrous toluene.

  • Add the desired amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2-Bromo-4-chloro thieno[3,2-c]pyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 2-Aryl-4-chloro thieno[3,2-c]pyridine Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Final_Compound Final Kinase Inhibitor Buchwald->Final_Compound Enzyme_Assay Kinase Enzyme Assay (IC50) Final_Compound->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR

Caption: Experimental workflow for synthesis and evaluation.

Application of 2-Bromo-4-chlorothieno[3,2-c]pyridine in Drug Discovery: A Focus on Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-chlorothieno[3,2-c]pyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its distinct reactivity at the 2-bromo and 4-chloro positions allows for selective functionalization, making it a valuable scaffold for the synthesis of complex drug candidates. This application note details the utility of this scaffold in the discovery of potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation, which is often aberrantly activated in various cancers. Specifically, we will focus on the synthesis and biological evaluation of tetrahydrothieno[3,2-c]pyridine derivatives as Smoothened (Smo) antagonists.

The thieno[3,2-c]pyridine core is a key pharmacophore in a class of molecules designed to inhibit the Smoothened (SMO) receptor, a central component of the Hh signaling cascade. Dysregulation of this pathway is implicated in the pathogenesis of several malignancies, including basal cell carcinoma and medulloblastoma. By targeting SMO, these compounds can effectively block the downstream signaling events that lead to tumor growth and survival. The strategic use of this compound allows for the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological properties of these inhibitors.

Data Presentation: Biological Activity of Tetrahydrothieno[3,2-c]pyridine Derivatives

The following table summarizes the in vitro biological activity of a series of tetrahydrothieno[3,2-c]pyridine derivatives as inhibitors of the Hedgehog signaling pathway. The data is based on a Luciferase reporter gene assay in NIH3T3 cells, which measures the inhibition of Gli-dependent transcription.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM)
1a 2-MeO-PhH120
1b 3-MeO-PhH85
1c 4-MeO-PhH98
1d 2-Cl-PhH75
1e 3-Cl-PhH60
1f 4-Cl-PhH55
2a 2-MeO-PhMe150
2b 3-MeO-PhMe110
2c 4-MeO-PhMe130
2d 2-Cl-PhMe95
2e 3-Cl-PhMe80
2f 4-Cl-PhMe70
Vismodegib (Reference)3

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a representative method for the initial functionalization of the this compound scaffold at the 2-position via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chlorothieno[3,2-c]pyridine derivative.

Synthesis of Tetrahydrothieno[3,2-c]pyridine Derivatives

This protocol outlines the subsequent steps to form the tetrahydrothieno[3,2-c]pyridine core and introduce further diversity.

Step 1: Reduction of the Pyridine Ring

  • To a solution of the 2-aryl-4-chlorothieno[3,2-c]pyridine derivative in methanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer to yield the crude tetrahydrothieno[3,2-c]pyridine derivative.

Step 2: N-Acylation/Alkylation

  • To a solution of the tetrahydrothieno[3,2-c]pyridine derivative in dichloromethane (DCM), add triethylamine (TEA) and the desired acyl chloride or alkyl halide at 0 °C.

  • Stir the reaction at room temperature for 8-12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the in vitro potency of the synthesized compounds in inhibiting the Hedgehog signaling pathway.

Materials:

  • NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Sonic Hedgehog (Shh) conditioned medium

  • Synthesized test compounds

  • Vismodegib (positive control)

  • Luciferase Assay System (e.g., Promega)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the transfected NIH3T3 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or Vismodegib for 1 hour.

  • Stimulate the cells with Shh conditioned medium to activate the Hedgehog pathway and incubate for 48 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow start This compound intermediate1 2-Aryl-4-chlorothieno[3,2-c]pyridine start->intermediate1 Suzuki Coupling intermediate2 Tetrahydrothieno[3,2-c]pyridine Core intermediate1->intermediate2 Reduction final_product Bioactive Derivatives (Smoothened Antagonists) intermediate2->final_product N-Functionalization

Caption: Synthetic workflow for Smoothened antagonists.

G cluster_pathway Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits complex formation with GLI GLI GLI Proteins SUFU->GLI Sequesters in cytoplasm TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Activates Transcription Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->SMO Blocks Activity

Caption: Hedgehog signaling pathway and inhibitor action.

G cluster_assay Experimental Workflow: Hh Signaling Assay step1 1. Seed Reporter Cells step2 2. Add Test Compounds step1->step2 step3 3. Stimulate with Shh step2->step3 step4 4. Incubate (48h) step3->step4 step5 5. Lyse Cells & Measure Luciferase step4->step5 step6 6. Data Analysis (IC50) step5->step6

Caption: Workflow for Hedgehog signaling inhibition assay.

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-chlorothieno[3,2-c]pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, offering a scaffold for the synthesis of a diverse range of functionalized thienopyridine derivatives. The inherent reactivity differences between the C-Br and C-Cl bonds allow for selective functionalization, making it a valuable intermediate in the development of novel compounds.

Overview of Reactivity

This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C2-Br bond and the C4-Cl bond. Generally, in such dihalogenated heterocyclic systems, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 2-position of the thieno[3,2-c]pyridine core, while leaving the 4-chloro substituent intact for potential subsequent transformations.

This selective reactivity is advantageous for the stepwise synthesis of di-substituted thieno[3,2-c]pyridines, enabling the introduction of different functionalities at the 2- and 4-positions. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions at the C2-Br position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 2-position.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are indicative and may vary based on the specific substrate and reaction scale.

EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O (4:1)901680-90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101275-85
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (3:1)85870-80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add degassed toluene and degassed water in a 4:1 ratio via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Degassed Solvents B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J 2-Aryl-4-chlorothieno[3,2-c]pyridine Buchwald_Hartwig_Pathway Start Pd(0)L₂ OxAdd Oxidative Addition Start->OxAdd Reactant This compound (Ar-Br) Reactant->OxAdd Intermediate1 L₂Pd(Ar)(Br) OxAdd->Intermediate1 LigandExch Ligand Exchange Intermediate1->LigandExch Amine Amine (R₂NH) Amine->LigandExch Base Base Base->LigandExch Intermediate2 [L₂Pd(Ar)(NHR₂)]⁺Br⁻ LigandExch->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Regenerates Catalyst Product 2-Amino-4-chlorothieno[3,2-c]pyridine (Ar-NR₂) RedElim->Product Heck_Reaction_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Substrate This compound OxAdd Oxidative Addition of Ar-Br to Pd(0) Substrate->OxAdd Alkene Alkene Alkene->OxAdd Catalyst Pd(0) Precursor Catalyst->OxAdd Ligand Phosphine Ligand Ligand->OxAdd Base Base (e.g., Et₃N) RedElim Reductive Elimination of HBr Base->RedElim Coordination Alkene Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride BetaHydride->RedElim CatalystRegen Catalyst Regeneration RedElim->CatalystRegen Product 2-Vinyl-4-chlorothieno[3,2-c]pyridine RedElim->Product Byproduct [HNEt₃]Br RedElim->Byproduct CatalystRegen->OxAdd

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves a multi-step synthesis commencing with the construction of the thieno[3,2-c]pyridin-4(5H)-one core. This intermediate is then subjected to regioselective bromination at the 2-position of the thiophene ring, followed by a chlorination reaction to replace the hydroxyl group at the 4-position, yielding the final product.

Q2: I am observing low yields in the final chlorination step. What are the possible reasons?

A2: Low yields in the chlorination of the 2-bromothieno[3,2-c]pyridin-4(5H)-one intermediate can stem from several factors. Incomplete conversion is a common issue, which can be addressed by optimizing the reaction time and temperature. The purity of the starting material is also crucial; impurities can interfere with the reaction. Additionally, the chlorinating agent, such as phosphorus oxychloride (POCl₃), is sensitive to moisture, and any water present can decompose the reagent and reduce its effectiveness. Ensuring anhydrous conditions is therefore critical.

Q3: How can I confirm the regioselectivity of the bromination step?

A3: The regioselectivity of the bromination can be confirmed using spectroscopic methods. ¹H NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts and coupling constants of the protons on the heterocyclic core will be distinct for different isomers. Comparing the acquired spectrum with literature data for 2-bromo and other isomers of thieno[3,2-c]pyridine derivatives will help in confirming the position of the bromine atom.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the final product is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, should be determined using thin-layer chromatography (TLC). Recrystallization from an appropriate solvent can also be an effective method for obtaining a highly pure product, especially if the crude material is a solid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of thieno[3,2-c]pyridin-4(5H)-one Incomplete reaction; incorrect reaction conditions (temperature, time); poor quality of starting materials.Monitor the reaction progress using TLC. Optimize reaction temperature and time. Ensure the purity of starting materials.
Formation of multiple products in the bromination step Lack of regioselectivity; over-bromination (di-brominated products).Control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Incomplete chlorination of 2-bromothieno[3,2-c]pyridin-4(5H)-one Insufficient chlorinating agent; presence of moisture; inadequate reaction temperature or time.Use a sufficient excess of the chlorinating agent (e.g., POCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Difficulty in purifying the final product Co-elution of impurities with the product during column chromatography; product instability.Optimize the eluent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. If the product is unstable, minimize exposure to heat and light during purification and storage.
Hydrolysis of the chloro group in the final product Exposure to water or protic solvents during work-up or purification.Use anhydrous solvents for extraction and chromatography. Avoid using water or alcohols in the final purification steps if possible. If an aqueous work-up is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of thieno[3,2-c]pyridin-4(5H)-one

A detailed protocol for the synthesis of the core intermediate can be adapted from methods reported for similar structures. One common approach involves the reaction of a substituted thiophene with a suitable cyclizing agent. For instance, the reaction of methyl 3-aminothiophene-2-carboxylate with a suitable reagent can lead to the formation of the pyridinone ring.

Protocol 2: Regioselective Bromination of thieno[3,2-c]pyridin-4(5H)-one
  • Dissolve thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetic acid) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain crude 2-bromothieno[3,2-c]pyridin-4(5H)-one.

Protocol 3: Chlorination of 2-bromothieno[3,2-c]pyridin-4(5H)-one
  • In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromothieno[3,2-c]pyridin-4(5H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approximately 110-120 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields
Reaction Step Key Reagents Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield (%)
Synthesis of thieno[3,2-c]pyridin-4(5H)-one Substituted thiophene, Cyclizing agentVariesVaries4-1260-80
Bromination thieno[3,2-c]pyridin-4(5H)-one, NBSDMF or Acetic Acid0 to RT1-370-90
Chlorination 2-bromothieno[3,2-c]pyridin-4(5H)-one, POCl₃Neat110-1202-450-70

Visualizations

SynthesisWorkflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination Start Substituted Thiophene Core thieno[3,2-c]pyridin-4(5H)-one Start->Core Cyclization BromoIntermediate 2-bromothieno[3,2-c]pyridin-4(5H)-one Core->BromoIntermediate NBS FinalProduct 2-Bromo-4-chlorothieno [3,2-c]pyridine BromoIntermediate->FinalProduct POCl3

Caption: Synthetic workflow for this compound.

TroubleshootingLogic LowYield Low Yield in Chlorination? CheckPurity Check Purity of Starting Material LowYield->CheckPurity Purity? CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous Conditions? OptimizeConditions Optimize Reaction Time/Temp LowYield->OptimizeConditions Parameters? Impure Impure CheckPurity->Impure Yes Moisture Moisture Present CheckAnhydrous->Moisture Yes Suboptimal Suboptimal Conditions OptimizeConditions->Suboptimal Yes Purify Re-purify Starting Material Impure->Purify DryReagents Dry Solvents/Reagents Moisture->DryReagents TLC_Monitoring Monitor by TLC Suboptimal->TLC_Monitoring

Caption: Troubleshooting logic for low yield in the chlorination step.

Technical Support Center: 2-Bromo-4-chlorothieno[3,2-c]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of coupling reactions with 2-Bromo-4-chlorothieno[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the Carbon-Bromine (C-Br) bond at the 2-position is expected to be significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 4-position. This allows for selective functionalization at the 2-position while leaving the 4-chloro substituent available for subsequent transformations. Careful control of reaction conditions is crucial to ensure high selectivity.

Q2: What are the most common side reactions observed during coupling reactions with this substrate?

A2: Researchers may encounter several side reactions, including:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Debromination/Dehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom, leading to the formation of the corresponding des-halo thieno[3,2-c]pyridine.

  • Catalyst Deactivation: The pyridine nitrogen in the thienopyridine core can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, particularly in the presence of aqueous bases.

Q3: How can I minimize catalyst deactivation due to the pyridine nitrogen?

A3: The lone pair of electrons on the pyridine nitrogen can interfere with the palladium catalyst. To mitigate this, the use of bulky, electron-rich phosphine ligands is recommended. Ligands such as SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen and maintaining catalytic activity.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. The reaction mixture turning black may indicate the precipitation of palladium black due to decomposition. Use bulky, electron-rich ligands to protect the catalyst.
Inefficient Oxidative Addition The C-Br bond may be less reactive under the chosen conditions. Try increasing the reaction temperature or screening different palladium catalysts and more electron-rich ligands to facilitate this step.
Poor Solubility The starting materials may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. Screen alternative solvents or solvent mixtures to improve solubility.
Inappropriate Base The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used. The base must be strong enough to facilitate the desired transformation but not so strong as to cause degradation of starting materials or products.
Issue 2: Significant Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[2] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalysts Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can be promoted by the homocoupling of the boronic acid.[2] Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ to bypass this initial homocoupling pathway.
High Concentration of Copper(I) Co-catalyst (Sonogashira) High concentrations of CuI can accelerate the homocoupling of terminal alkynes (Glaser coupling).[3] Use the minimum effective amount of the copper co-catalyst or consider copper-free Sonogashira conditions.
Slow Desired Coupling If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. Optimize the conditions for the main reaction by adjusting the ligand, solvent, and temperature.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst Pre-formation: Add anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Data Presentation

The following tables provide representative data for common coupling reactions of analogous bromopyridine systems. These should be used as a general guide, and actual results with this compound may vary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10012-2470-95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O9012-1860-85
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1008-1675-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1006-1880-98
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11012-2470-90
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH10012-2475-95

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_catalyst Check Catalyst and Ligand (Fresh? Appropriate?) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity (Substrate, Base) start->check_reagents side_reactions Analyze for Side Reactions (Homocoupling, Debromination) check_catalyst->side_reactions check_conditions->side_reactions check_reagents->side_reactions optimize_ligand Optimize Ligand: Use bulky, electron-rich ligand side_reactions->optimize_ligand Catalyst Inhibition? optimize_temp Adjust Temperature side_reactions->optimize_temp Slow Reaction? degas_rigorously Improve Degassing Protocol side_reactions->degas_rigorously Homocoupling? change_base Screen Different Bases side_reactions->change_base Debromination? success Improved Yield optimize_ligand->success optimize_temp->success degas_rigorously->success change_base->success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

References

Overcoming poor reactivity of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4-chlorothieno[3,2-c]pyridine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges related to the reactivity of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen sites on this compound in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst. Therefore, the expected order of reactivity is C2-Br > C4-Cl. Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira will preferentially occur at the C2-bromo position under standard conditions.

Q2: Can the selectivity be reversed to favor reaction at the C4-chloro position?

A2: Yes, inverting the conventional site selectivity is challenging but possible. For related dihaloheteroarenes, using sterically demanding ligands (e.g., bulky N-heterocyclic carbenes or phosphines) can favor coupling at the less sterically hindered or electronically deactivated C4 position.[1] However, this often requires extensive optimization of the catalyst, ligand, base, and solvent system. Another strategy involves a halogen exchange (e.g., converting the C4-Cl to C4-I) to make that position more reactive, though this adds extra synthetic steps.

Q3: Why am I observing low yields in my Suzuki-Miyaura coupling reaction?

A3: Low yields in Suzuki-Miyaura couplings with heteroaryl halides can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Other common issues include suboptimal choice of catalyst/ligand, inappropriate base, poor quality of the boronic acid/ester, or inadequate inert atmosphere. Refer to the troubleshooting guide below for specific solutions.

Q4: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?

A4: For a successful Buchwald-Hartwig amination, careful selection of reagents is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are essential for catalyst turnover.[3] The choice of palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and an appropriate electron-rich, bulky phosphine ligand (e.g., XantPhos, SPhos, or a Josiphos-type ligand) is critical. The reaction should be performed under a strictly inert atmosphere (argon or nitrogen) in an anhydrous, degassed solvent like toluene or dioxane.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

// Nodes Start [label="Low Yield in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Catalyst [label="Optimize Catalyst System\n(Pd Source & Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Select Appropriate Base\n(K₂CO₃, K₃PO₄, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Adjust Solvent System\n(Dioxane/H₂O, Toluene)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Increase Reaction\nTemperature (80-120 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Inert [label="Ensure Strict\nInert Atmosphere (Ar/N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];

// Edges Start -> Catalyst [label="Problem", color="#4285F4"]; Catalyst -> Base [label="Action", color="#4285F4"]; Base -> Solvent [label="Action", color="#4285F4"]; Solvent -> Temp [label="Action", color="#4285F4"]; Temp -> Inert [label="Action", color="#4285F4"]; Inert -> End [label="Result", color="#4285F4"]; } ddot Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Potential Cause Recommended Solution
Catalyst Deactivation The pyridine nitrogen can inhibit the palladium catalyst. Use a higher catalyst loading (3-5 mol%) or switch to a more robust pre-catalyst. Ligands like SPhos or XPhos are often effective for heteroaryl couplings.
Incorrect Base The choice of base is critical. For heteroaryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor Boronic Acid Quality Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester, which is more stable.
Solvent Issues Ensure the solvent (e.g., 1,4-dioxane, toluene, DMF) is anhydrous and properly degassed to remove oxygen, which can oxidize the catalyst. A mixed solvent system like dioxane/water (4:1) is often effective.
Insufficient Temperature Aryl chlorides and some less reactive aryl bromides require higher temperatures (80-120 °C) to undergo efficient oxidative addition.
Issue 2: Poor Selectivity (Reaction at Both C2 and C4)

// Nodes Start [label="Poor Selectivity\n(Mixture of C2/C4 Products)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Goal [label="Desired Product?", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; C2_Product [label="C2-Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4_Product [label="C4-Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_Strategy [label="Standard Conditions:\n- Less bulky ligand (e.g., PPh₃)\n- Lower Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; C4_Strategy [label="Inverting Conditions:\n- Bulky ligand (e.g., IPr, RuPhos)\n- Optimize base/solvent", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Goal [color="#4285F4"]; Goal -> C2_Strategy [label=" C2 ", color="#4285F4"]; Goal -> C4_Strategy [label=" C4 ", color="#4285F4"]; C2_Strategy -> C2_Product [color="#4285F4"]; C4_Strategy -> C4_Product [color="#4285F4"]; } ddot Logic diagram for achieving site-selective cross-coupling.

Potential Cause Recommended Solution
Harsh Reaction Conditions High temperatures or highly active catalysts can sometimes overcome the intrinsic reactivity difference, leading to a mixture of products. Try lowering the reaction temperature or reducing the reaction time.
Ligand Choice The ligand plays a key role in selectivity. For selective C2-bromo coupling, standard ligands like PPh₃ or dppf are often sufficient. To enhance C2 selectivity, ensure conditions are mild. To attempt C4-chloro coupling, screen bulky, electron-rich ligands.[1]
Reaction Stoichiometry Using a slight excess of the coupling partner (1.1-1.2 equivalents) can drive the reaction at the more reactive C2-bromo site to completion before significant reaction at the C4-chloro site begins.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol provides a general starting point for the selective coupling of an arylboronic acid at the C2-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol describes a general method for the amination at the C2-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add NaOtBu to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and XantPhos in toluene to form the pre-catalyst.

  • To the Schlenk flask, add this compound and the amine.

  • Add additional toluene, followed by the pre-catalyst solution via syringe.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by flash column chromatography.

Comparative Data on Reaction Conditions

The following tables summarize typical conditions used for cross-coupling reactions on analogous 2-bromo-4-halopyridine systems, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range
Pd(PPh₃)₄ (4)-K₂CO₃ (2.0)Dioxane/H₂O10070-90%
Pd(dppf)Cl₂ (3)-K₃PO₄ (2.0)DMF9075-95%
Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene11080-98%

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10065-85%
Pd₂(dba)₃ (2)XantPhos (4)NaOtBu (1.4)Dioxane10070-95%
Pd-G3-XPhos (2)-K₃PO₄ (2.0)t-AmylOH11075-99%

References

Technical Support Center: 2-Bromo-4-chlorothieno[3,2-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for catalyst selection in reactions involving 2-Bromo-4-chlorothieno[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity allows for chemoselective functionalization at the 2-position (bromine) while leaving the 4-position (chlorine) intact, provided that appropriate reaction conditions are used.[1]

Q2: Can the nitrogen atom in the thieno[3,2-c]pyridine ring system interfere with the catalyst?

A2: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, which may result in lower yields or failed reactions.[2][3] The selection of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.[4][5]

Q3: What are the most common cross-coupling reactions performed on this substrate?

A3: The most common and effective cross-coupling reactions for functionalizing aryl halides like this compound are:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters.[4]

  • Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen bonds with primary or secondary amines.[4][6]

  • Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[4][7]

Q4: Is it necessary to use a pre-catalyst?

A4: While not strictly necessary, using a pre-catalyst can offer better reproducibility and more efficient activation of the active catalytic species compared to generating the catalyst in situ from sources like Pd(OAc)₂.[4][8] Pre-catalysts are often preferred for challenging substrates or when reaction optimization is critical.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: I am observing low to no conversion of my this compound starting material. What are the likely causes?

A: Low conversion in a Suzuki coupling can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst System Inactivity: The choice of palladium source and ligand is critical. For electron-rich heterocyclic halides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Recommendation: Switch to a catalyst system known for coupling challenging substrates. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[4] These ligands facilitate the oxidative addition step, which can be sluggish for this substrate type.[5]

  • Inadequate Base: The base plays a crucial role in the transmetalation step.

    • Recommendation: Ensure the base is strong enough and sufficiently soluble. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for difficult couplings.[2] Ensure the base is finely powdered and dry.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[3][4]

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves multiple evacuate-backfill cycles.[2][9]

Q: My reaction is producing significant side products, such as the dehalogenated starting material or homocoupled boronic acid. How can I minimize these?

A: Side product formation is a common issue that can often be controlled by optimizing reaction conditions.

  • Protodeboronation of Boronic Acid: This is the hydrolysis of the boronic acid back to the corresponding arene, a common issue especially with heteroaryl boronic acids.[3]

    • Recommendation: Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[3] Alternatively, minimizing water in the reaction by using anhydrous solvents and bases can help.[10]

  • Dehalogenation (Hydrodehalogenation): The bromo-group is replaced by a hydrogen atom.

    • Recommendation: This can be caused by certain impurities or side reactions with the solvent or base. Ensure solvents are pure and not potential hydride sources. Optimizing the reaction time to avoid prolonged heating after the reaction has reached completion can also minimize this side reaction.[3]

Data Presentation: Recommended Suzuki Coupling Conditions
ParameterRecommendationRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources for generating the active Pd(0) catalyst.[4]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4]
Base K₃PO₄, Cs₂CO₃Stronger, effective bases for challenging substrates.[2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFCommon solvent systems providing good solubility for reagents.[2][10]
Temperature 80 - 120 °CSufficient thermal energy is often required to drive the catalytic cycle.[9]
Catalyst Loading 1 - 5 mol%A typical range for optimizing yield versus cost.[2]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination reaction is not working. What should I check first?

A: These reactions can be sensitive to conditions, especially with heterocyclic substrates.

  • Catalyst and Ligand Choice: This is the most critical factor. The nature of the amine (primary, secondary, aryl, alkyl) dictates the optimal ligand.

    • Recommendation: For a broad range of amines, catalyst systems using biarylphosphine ligands are the standard. Start with a pre-catalyst like XPhos Pd G3 or a combination of Pd₂(dba)₃ with a ligand like XPhos or BrettPhos.[4][11]

  • Base Strength and Type: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[12] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker bases like K₂CO₃ are generally not effective.[11][13]

  • Solvent Purity: Solvents must be anhydrous and free of oxygen.

    • Recommendation: Use freshly dried, degassed solvents like toluene, dioxane, or THF.[8] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the reaction.[13]

Q: I am attempting to couple a primary amine, but I am getting low yields and complex product mixtures. What could be the issue?

A: Coupling primary amines can be challenging due to potential side reactions like double arylation or catalyst deactivation.

  • Recommendation: Use ligands specifically designed for primary amines, such as BrettPhos.[11] Carefully control the stoichiometry (use a slight excess of the amine, ~1.1-1.2 equivalents). Ensure the reaction temperature is optimized; sometimes lower temperatures can improve selectivity and yield.

Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
ParameterRecommendationRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Reliable precursors for generating the active catalyst.[4]
Ligand XPhos (secondary amines), BrettPhos (primary amines)Ligand choice is crucial and depends on the amine coupling partner.[11][13]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required for deprotonation of the amine.[12][13]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-coordinating solvents are preferred.[8]
Temperature 80 - 110 °CTypical temperature range to ensure reasonable reaction rates.[4]
Catalyst Loading 1 - 4 mol%Standard loading for efficient catalysis.

Troubleshooting Guide: Sonogashira Coupling

Q: My Sonogashira reaction is yielding a lot of alkyne homocoupling (Glaser coupling) product. How can I prevent this?

A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[7]

  • Copper-Free Conditions: The copper co-catalyst is often the primary promoter of homocoupling.

    • Recommendation: Perform the reaction under copper-free conditions. This often requires a more active palladium/ligand system and may require higher temperatures, but it effectively eliminates the Glaser pathway.[14]

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes.

    • Recommendation: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon) throughout the entire experiment.[7]

Q: The reaction is sluggish and gives low yields, even after extended heating. What can I do?

A: Sluggish Sonogashira reactions often point to issues with catalyst activity or reaction conditions.

  • Catalyst System: The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough.

    • Recommendation: Try a combination of a palladium source (e.g., Pd(OAc)₂) with a more electron-rich and bulky phosphine ligand like XPhos or P(t-Bu)₃.[15] This can accelerate the catalytic cycle.

  • Base and Solvent: An amine base is typically used, which also acts as a solvent in some cases.

    • Recommendation: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices. Ensure the base is fresh and dry. The solvent should be able to dissolve all components; THF or DMF are good options.[1]

Data Presentation: Recommended Sonogashira Coupling Conditions
ParameterRecommendationRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Classical catalysts, often effective.[16]
Co-catalyst CuI (optional)Can accelerate the reaction but increases risk of homocoupling. Use in copper-free protocols to avoid side reactions.[14][17]
Ligand PPh₃, XPhosPPh₃ is standard; more advanced ligands like XPhos can be used for challenging substrates or copper-free conditions.[15]
Base Et₃N, i-Pr₂NH, PiperidineAmine base is required for the catalytic cycle.[18]
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are critical.[1]
Temperature Room Temp. to 100 °CVaries widely depending on substrate reactivity and catalyst system.[15][19]

Experimental Protocols

General Note: this compound and its derivatives should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[4]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).[4]

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1 equiv), and the degassed solvent (e.g., toluene, 0.2 M) via syringe.[4]

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_eval Evaluation start Define Coupling Partners (Thienopyridine + Nucleophile/Boronic Acid) reagents Select Reagents: - Pd Precursor - Ligand - Base - Solvent start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup reaction Run Reaction (Heat & Stir) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Quench & Workup monitor->workup Upon Completion purify Purify Product (Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze yield_check Yield > 80%? analyze->yield_check success Success yield_check->success Yes troubleshoot Troubleshoot yield_check->troubleshoot No troubleshoot->reagents Re-screen Conditions

Caption: General experimental workflow for cross-coupling reaction optimization.

troubleshooting_logic cluster_sm Starting Material Check cluster_diag_unreacted Diagnosis: Inactive Catalyst cluster_diag_side_products Diagnosis: Side Reactions start Low Yield or No Reaction check_sm Is Starting Material Consumed? start->check_sm sm_ok SM Consumed, Multiple Products check_sm->sm_ok Yes sm_not_ok SM Unreacted check_sm->sm_not_ok No identify_side_products Identify Side Products (e.g., Dehalogenation, Homocoupling) sm_ok->identify_side_products check_catalyst Review Catalyst System: - Ligand appropriate? - Base strong enough? - Temp high enough? sm_not_ok->check_catalyst check_inert Review Setup: - Degassing thorough? - Inert gas pure? check_catalyst->check_inert solution Solution: Screen Ligands, Bases, Solvents & Temperature check_inert->solution optimize_conditions Optimize Conditions: - Lower Temperature - Change Base/Solvent - Use Additives identify_side_products->optimize_conditions optimize_conditions->solution

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a two-step process starting from a suitable thieno[3,2-c]pyridin-4-one precursor. The first step is the chlorination of the 4-oxo group, followed by the regioselective bromination of the thiophene ring.

Q2: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What can I do to improve the yield?

A2: Incomplete chlorination can be due to several factors. Ensure your POCl₃ is fresh and has not been decomposed by moisture. The reaction is typically run at reflux; confirm that your reaction temperature is adequate. If the reaction is still not proceeding to completion, consider extending the reaction time. In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

Q3: I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity for the 2-position?

A3: The thiophene ring of the thieno[3,2-c]pyridine system is susceptible to electrophilic substitution, primarily at the 2- and 3-positions. To favor bromination at the 2-position, it is advisable to use a less reactive brominating agent, such as N-bromosuccinimide (NBS), and to carry out the reaction at a lower temperature. The choice of solvent can also influence regioselectivity; non-polar solvents are often preferred.

Q4: During work-up of the chlorination reaction, I am having trouble with the decomposition of the product. What are the best practices for isolation?

A4: The work-up of reactions involving POCl₃ should be performed with caution. The reaction mixture should be cooled to room temperature and the excess POCl₃ removed under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice with vigorous stirring. Neutralization should be carried out with a mild base, such as a saturated sodium bicarbonate solution, to avoid hydrolysis of the chloro-substituent.

Q5: How can I effectively purify the final this compound product?

A5: The crude product can typically be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of a non-polar solvent, such as petroleum ether or hexane, and a moderately polar solvent, like ethyl acetate. The optimal ratio will depend on the specific impurities present. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion in the chlorination step - Inactive phosphorus oxychloride (POCl₃).- Insufficient reaction temperature or time.- Use a fresh, unopened bottle of POCl₃.- Ensure the reaction is heated to reflux for an adequate duration (monitor by TLC).- Consider adding a catalytic amount of N,N-dimethylaniline.
Formation of isomeric byproducts during bromination - Overly reactive brominating agent.- High reaction temperature.- Use N-bromosuccinimide (NBS) instead of elemental bromine.- Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature).
Product decomposition during work-up - Harsh quenching conditions.- Use of a strong base for neutralization.- Quench the reaction mixture by carefully adding it to crushed ice.- Use a mild base like saturated sodium bicarbonate solution for neutralization.
Difficulty in removing starting material - Incomplete reaction.- Similar polarity of starting material and product.- Extend the reaction time or increase the equivalents of the reagent.- Optimize the column chromatography conditions, possibly using a gradient elution.
Charring or decomposition on silica gel column - Product instability on acidic silica gel.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.- Consider using an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine

This protocol describes the chlorination of a thieno[3,2-c]pyridin-4-one precursor.

Materials:

  • 5H-thieno[3,2-c]pyridin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 5H-thieno[3,2-c]pyridin-4-one (1.0 eq) in phosphorus oxychloride (10-20 vol) is heated to reflux for 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with water (2 x 25 mL) and saturated sodium bicarbonate solution (25 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude 4-chlorothieno[3,2-c]pyridine.

Protocol 2: Synthesis of this compound

This protocol outlines the bromination of 4-chlorothieno[3,2-c]pyridine.

Materials:

  • 4-Chlorothieno[3,2-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chlorothieno[3,2-c]pyridine (1.0 eq) in anhydrous THF cooled to 0 °C, N-bromosuccinimide (1.0 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 1.5 hours, and the progress is monitored by TLC.

  • After completion, the reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is partitioned between a saturated ammonium chloride solution and dichloromethane.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Hypothetical Optimized Data)
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
Chlorination 5H-thieno[3,2-c]pyridin-4-onePOCl₃Neat107485-95
Bromination 4-Chlorothieno[3,2-c]pyridineNBSTHF01.570-85
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₇H₃BrClNS
Molecular Weight 248.53 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.58 (s, 1H), 7.45 (d, J = 5.6 Hz, 1H), 7.32 (d, J = 5.6 Hz, 1H)[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start 5H-thieno[3,2-c]pyridin-4-one Chlorination Chlorination with POCl₃ Start->Chlorination Intermediate 4-Chlorothieno[3,2-c]pyridine Chlorination->Intermediate Bromination Bromination with NBS Intermediate->Bromination Product This compound Bromination->Product troubleshooting_logic Start Low Yield in Bromination? Check_Reagent Check NBS activity (fresh bottle?) Start->Check_Reagent Yes Optimize Optimize reaction conditions Start->Optimize No Check_Temp Is reaction temperature too high? Check_Reagent->Check_Temp Check_Time Is reaction time sufficient? Check_Temp->Check_Time Isomer_Formation Formation of 3-bromo isomer? Check_Time->Isomer_Formation Lower_Temp Decrease reaction temperature to 0°C Isomer_Formation->Lower_Temp Yes Isomer_Formation->Optimize No Lower_Temp->Optimize

References

Stability of 2-Bromo-4-chlorothieno[3,2-c]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chlorothieno[3,2-c]pyridine. The information is designed to address potential stability issues encountered during experimental work.

Troubleshooting Guide & FAQs

Question 1: I am observing unexpected degradation of this compound in my formulation under acidic conditions. What are the likely degradation pathways?

Answer: Thienopyridine derivatives, under acidic stress, can be susceptible to hydrolysis. While specific data for this compound is not extensively published, related thienopyridine compounds have shown susceptibility to hydroxylation at various positions on the heterocyclic ring system.[1] The presence of the electron-withdrawing bromine and chlorine atoms may influence the rate and position of hydrolysis. It is recommended to perform a forced degradation study to identify the specific degradants.

Question 2: My compound is showing instability in a basic aqueous solution. What could be the cause?

Answer: Basic conditions can promote nucleophilic substitution reactions. For this compound, the chloro and bromo substituents are potential leaving groups. Hydroxide ions can act as nucleophiles, potentially leading to the formation of hydroxylated derivatives. The pyridine nitrogen can also be involved in reactions under basic conditions. As with acidic conditions, a forced degradation study is the most effective way to determine the degradation products and pathway.

Question 3: I am seeing multiple new peaks in my HPLC analysis after exposing my sample to light. Is this compound photolabile?

Answer: Many heterocyclic compounds exhibit photolability, and thienopyridines can be sensitive to light.[1] Photodegradation can involve complex radical reactions, potentially leading to dimerization, oxidation, or cleavage of the rings. To confirm photostability, a systematic study according to ICH Q1B guidelines should be conducted, comparing the sample exposed to light with a sample stored in the dark.

Question 4: How can I develop a stability-indicating analytical method for this compound?

Answer: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you should perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light).[2][3] The resulting mixtures containing the parent compound and its degradants are then used to develop and validate a chromatographic method (e.g., HPLC with UV or MS detection) that demonstrates adequate separation.

Quantitative Stability Data

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate potential stability characteristics.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl246015%2-Hydroxy-4-chlorothieno[3,2-c]pyridine
Base Hydrolysis 0.1 M NaOH86045%4-Hydroxy-2-bromothieno[3,2-c]pyridine
Oxidation 3% H₂O₂242525%N-oxide and thiophene-oxidized derivatives
Thermal Solid State7280< 5%No significant degradation
Photostability ICH Q1B light exposure242530%Complex mixture of unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at 60°C for 24 hours. Protect the solution from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution: Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Photostability

  • Sample Preparation: Prepare a solid sample of this compound in a thin, transparent layer in a petri dish. Prepare a solution of the compound at a known concentration in a suitable solvent in a quartz cuvette.

  • Control Sample: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place the exposed samples in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Storage of Control: Store the control samples at the same temperature and humidity as the exposed samples.

  • Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration for analysis by a validated stability-indicating HPLC method. Compare the chromatograms of the exposed and control samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock_solution->acid Expose to Stress base Basic (0.1M NaOH, 60°C) stock_solution->base Expose to Stress oxidative Oxidative (3% H2O2, 25°C) stock_solution->oxidative Expose to Stress thermal Thermal (Solid, 80°C) stock_solution->thermal Expose to Stress photo Photochemical (ICH Q1B) stock_solution->photo Expose to Stress sampling Sampling & Quenching acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc characterization Characterization of Degradation Products (LC-MS/MS, NMR) hplc->characterization

Caption: Experimental workflow for forced degradation studies.

signaling_pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) cluster_oxidation Oxidative Stress (e.g., H₂O₂) Compound This compound Acid_Degradation Hydrolysis Compound->Acid_Degradation H⁺ catalyst Base_Degradation Nucleophilic Substitution Compound->Base_Degradation OH⁻ nucleophile Oxidative_Degradation Oxidation Compound->Oxidative_Degradation Oxidizing Agent Product_A Hydroxylated Derivative(s) Acid_Degradation->Product_A Product_B Hydroxylated Derivative(s) Base_Degradation->Product_B Product_C N-oxide / Thiophene Oxide Oxidative_Degradation->Product_C

Caption: Potential degradation pathways under different stress conditions.

References

Technical Support Center: Suzuki Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a hindered boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no conversion in Suzuki couplings with sterically demanding substrates is a common challenge. The primary reason is the increased steric bulk around the reaction centers, which can impede key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical aspect for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[1][2] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be required.[1][4]

  • Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.

    • Recommendation: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For very hindered systems, a stronger base such as potassium tert-butoxide (KOtBu) might be necessary.[1] The physical form of the base can also be important; using finely powdered K₃PO₄ is a common practice.[2]

  • Solvent Selection: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[2][5] For reactions requiring higher temperatures, xylenes may be beneficial.[2]

  • Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers.

    • Recommendation: If your reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a valuable tool for rapid heating.[2][6]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[7]

    • Recommendation: Ensure that all solvents and the reaction vessel are thoroughly degassed.[7] Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment is critical.[7][8]

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow. Here are some strategies to mitigate it:

  • Proper Degassing: Rigorously degas all solvents and reagents to remove oxygen, which can promote homocoupling.[7]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling. Experiment with different palladium sources and bulky ligands, which can favor the cross-coupling pathway.[9]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[10]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient and lead to side reactions.[7]

Q3: My boronic acid seems to be degrading during the reaction, as I'm isolating the corresponding arene (protodeboronation). How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a frequent cause of low yields.[11] This is often promoted by the presence of a base and water.[3]

  • Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize protodeboronation.[3] However, be aware that a small amount of water is sometimes necessary for the activity of certain bases like phosphates and carbonates.[1][5]

  • Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[11]

  • Boronic Acid Derivatives: Consider using more stable boronic acid derivatives, such as MIDA boronates or potassium aryltrifluoroborates, which are less prone to protodeboronation.[11] Neopentylglycolboronates can also offer enhanced stability.

  • Reaction Temperature: Avoid excessively high temperatures for prolonged periods, as this can accelerate decomposition.

Q4: How do I choose the right catalyst system for a particularly hindered Suzuki coupling, for instance, in the synthesis of tetra-ortho-substituted biaryls?

A4: The synthesis of tetra-ortho-substituted biaryls represents a significant challenge in Suzuki couplings. Success hinges on the selection of a highly active catalyst system.

  • Ligand Choice is Paramount: For these demanding transformations, highly specialized, bulky, and electron-rich phosphine ligands are essential.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[7][12]

    • Specialized ligands like BI-DIME and AntPhos have demonstrated superior performance in the synthesis of extremely hindered biaryls.[4][13]

    • N-heterocyclic carbenes (NHCs) are also very effective and can provide high stability and activity.[1]

  • Precatalyst Selection: Using a well-defined palladium precatalyst, such as an XPhos Pd G3, can ensure the efficient generation of the active Pd(0) species.[7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki couplings with hindered substrates based on literature examples.

Table 1: Effect of Ligand on the Coupling of 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid [4]

EntryLigandYield of Cross-Coupling Product (%)
1BI-DIME31
2AntPhosIncreased significantly (specific % not stated)

Table 2: Screening of Reaction Conditions for a Hindered Suzuki Coupling [6]

EntryCatalystLigandBaseYield (%)
1PdCl₂PPh₃K₂CO₃-
2Pd₂(dba)₃PPh₃K₂CO₃60
3Pd(OAc)₂PPh₃K₂CO₃18
4Pd(PPh₃)₄-K₂CO₃52
5Pd₂(dba)₃-K₂CO₃No reaction
6Pd₂(dba)₃L1 (bulky P-bidentate)K₂CO₃85
7Pd₂(dba)₃DPPFK₂CO₃20
8Pd₂(dba)₃DPPBK₂CO₃15
9Pd₂(dba)₃L1K₃PO₄82
10Pd₂(dba)₃L1Cs₂CO₃71
11Pd₂(dba)₃L1NaOH50

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling[7]

This protocol is suitable for many sterically hindered substrates and utilizes a Buchwald-type precatalyst.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of Boronic Acid as a Diethanolamine Adduct[7]

This can be useful for increasing the stability of the boronic acid.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.

Visualizations

Troubleshooting_Workflow Troubleshooting a Low-Yielding Hindered Suzuki Coupling cluster_catalyst Catalyst System Evaluation cluster_conditions Condition Optimization start Low Yield or No Reaction check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source & Ligand) check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Base) check_catalyst->optimize_conditions Ineffective Catalyst System success Successful Coupling check_catalyst->success Effective Catalyst System catalyst_inactive Inactive Catalyst? (Use Precatalyst) check_catalyst->catalyst_inactive side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) optimize_conditions->side_reactions Optimization Fails optimize_conditions->success Conditions Optimized temp Increase Temperature optimize_conditions->temp side_reactions->check_catalyst Address Side Reactions side_reactions->success Side Reactions Minimized ligand_choice Inappropriate Ligand? (Switch to Bulky, Electron-Rich Ligand) catalyst_inactive->ligand_choice base Change Base (e.g., K3PO4, Cs2CO3) temp->base solvent Change Solvent (e.g., Toluene, Dioxane) base->solvent

Caption: A workflow for troubleshooting low-yielding hindered Suzuki couplings.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0)-L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 L-Pd(II)(R1)-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 L-Pd(II)(R1)-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reactants1 R1-X reactants1->oxidative_addition reactants2 R2-B(OR)2 reactants2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Steric_Hindrance_Effect Effect of Steric Hindrance on the Suzuki Coupling cluster_unhindered Unhindered Substrates cluster_hindered Hindered Substrates unhindered_pd Pd unhindered_aryl Aryl Halide unhindered_pd->unhindered_aryl Easy Approach unhindered_boronic Boronic Acid unhindered_pd->unhindered_boronic Easy Approach hindered_pd Pd hindered_aryl Bulky Aryl Halide hindered_pd->hindered_aryl Difficult Approach hindered_boronic Bulky Boronic Acid hindered_pd->hindered_boronic Difficult Approach solution Solution: Bulky, Electron-Rich Ligand hindered_pd->solution ligated_pd L-Pd-L solution->ligated_pd Creates more reactive catalyst ligand L ligand->ligated_pd ligated_pd->hindered_aryl Facilitates Oxidative Addition ligated_pd->hindered_boronic Facilitates Transmetalation

Caption: Steric hindrance effects and the role of bulky ligands in Suzuki coupling.

References

Preventing debromination of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-chlorothieno[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges, particularly the prevention of debromination, encountered during synthetic transformations involving this heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination during cross-coupling reactions with this compound?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including the solvent (e.g., alcohols), the base (especially alkoxides), or trace amounts of water in the reaction mixture. The Pd-H species can then react with the starting material or the palladium-bound intermediate, leading to the replacement of the bromine atom with a hydrogen atom.

Q2: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Therefore, the bromo substituent at the 2-position of this compound is significantly more reactive than the chloro substituent at the 4-position. This difference in reactivity allows for selective functionalization at the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

Q3: How can I minimize debromination when performing a Suzuki-Miyaura coupling with this compound?

A3: To minimize debromination, it is crucial to control the reaction conditions to disfavor the formation and reaction of palladium-hydride species. Key strategies include:

  • Choice of Base: Use weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium ethoxide or potassium tert-butoxide.

  • Solvent Selection: Employ anhydrous, aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF). Avoid protic solvents such as alcohols or ensure they are rigorously dried if their use is unavoidable.

  • Temperature Control: Conduct the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of debromination.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence the extent of debromination. Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic intermediates and favor the desired cross-coupling pathway.

Q4: Can I selectively perform a cross-coupling reaction at the chloro- position?

A4: Due to the lower reactivity of the C-Cl bond compared to the C-Br bond, selective cross-coupling at the 4-position (chloro) while retaining the bromine at the 2-position is challenging under standard conditions. Typically, reactions will preferentially occur at the more reactive C-Br bond. To achieve coupling at the C-Cl position, it is usually necessary to first functionalize the C-Br position and then employ more forcing reaction conditions (e.g., higher temperatures, more active catalyst systems) for the subsequent reaction at the C-Cl bond.

Troubleshooting Guide: Preventing Debromination

This guide provides a systematic approach to troubleshoot and mitigate unwanted debromination of this compound during your experiments.

Symptom Potential Cause Suggested Solution
Significant formation of 4-chlorothieno[3,2-c]pyridine (debrominated byproduct) in a cross-coupling reaction. Use of a strong base (e.g., NaOEt, KOtBu).Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
High reaction temperature.Lower the reaction temperature and monitor the reaction progress closely over a longer period.
Presence of protic solvents or water.Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF) and ensure all reagents and glassware are thoroughly dried.
Inappropriate catalyst or ligand.Screen different palladium catalysts and ligands. For some systems, bulky, electron-rich phosphine ligands can reduce debromination.
Low yield of the desired product with a complex mixture of byproducts. Catalyst decomposition.Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Use freshly prepared or high-quality catalysts.
Substrate decomposition.If the reaction conditions are too harsh, consider milder conditions as outlined above to prevent degradation of the starting material or product.
Inconsistent results and variable levels of debromination. Variability in reagent quality.Use high-purity, anhydrous solvents and reagents. Ensure bases are finely powdered and dry.
Inefficient degassing of the reaction mixture.Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can affect catalyst activity and promote side reactions.

Quantitative Data on Debromination (Illustrative)

Aryl Bromide Base Solvent Temperature (°C) Desired Product Yield (%) Debrominated Product Yield (%)
4-BromotolueneKOtBuDioxane1006530
4-BromotolueneK₂CO₃Dioxane/H₂O8092<5
2-BromopyridineNa₂CO₃Toluene/H₂O1107515
2-BromopyridineK₃PO₄Dioxane90887
4-BromoacetophenoneCs₂CO₃THF7095<2

Note: The yields are illustrative and can vary based on the specific substrates, catalyst, ligand, and other reaction conditions.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound to Minimize Debromination

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming to maximize the yield of the desired product while minimizing the formation of the debrominated byproduct.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add the remaining degassed 1,4-dioxane to the Schlenk flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 6-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-4-chlorothieno[3,2-c]pyridine.

Visualizations

Suzuki_Debromination cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_debromination Competing Debromination Pathway pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex transmetalation_complex Ar-Pd(II)(Ar')L2 oa_complex->transmetalation_complex pd_hydride L2Pd(II)-H(Br) oa_complex->pd_hydride from trace H₂O, solvent, or base transmetalation_complex->pd0 product Ar-Ar' (Desired Product) transmetalation_complex->product Reductive Elimination aryl_bromide Ar-Br (this compound) aryl_bromide->oa_complex Oxidative Addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex Transmetalation base Base base->transmetalation_complex pd_hydride->pd0 debrominated_product Ar-H (Debrominated Byproduct) pd_hydride->debrominated_product Reductive Elimination hydride_source Hydride Source (e.g., H₂O, ROH, Base) hydride_source->pd_hydride

Caption: Catalytic cycles for Suzuki-Miyaura coupling and competing debromination.

Troubleshooting_Workflow start Debromination Observed check_base Step 1: Evaluate Base (e.g., switch from KOtBu to K₂CO₃) start->check_base check_temp Step 2: Assess Temperature (e.g., lower from 110°C to 80°C) check_base->check_temp Still issues? resolved Debromination Minimized check_base->resolved Resolved check_solvent Step 3: Analyze Solvent (e.g., ensure anhydrous dioxane) check_temp->check_solvent Still issues? check_temp->resolved Resolved check_catalyst Step 4: Review Catalyst System (e.g., screen ligands) check_solvent->check_catalyst Still issues? check_solvent->resolved Resolved check_catalyst->resolved Improved

Caption: Troubleshooting workflow for minimizing debromination.

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Bromo-4-chlorothieno[3,2-c]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and reproducible synthetic process.

Experimental Workflow Overview

The synthesis of this compound is typically approached as a multi-step process. The following diagram illustrates the general synthetic strategy, starting from the formation of the thieno[3,2-c]pyridine core, followed by chlorination and subsequent bromination.

Synthesis_Workflow General Synthetic Workflow for this compound cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination Start Thiophene-based Starting Materials Precursor thieno[3,2-c]pyridin-4(5H)-one Start->Precursor Cyclization Chlorination_Intermediate 4-chlorothieno[3,2-c]pyridine Precursor->Chlorination_Intermediate POCl3 Final_Product This compound Chlorination_Intermediate->Final_Product NBS

Caption: A three-step synthetic pathway to this compound.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Q1: My chlorination reaction with POCl₃ is incomplete, and I observe the starting thieno[3,2-c]pyridin-4(5H)-one upon workup. What could be the issue?

A1: This is a common problem, often related to premature quenching or hydrolysis of the chlorinated product.

  • Possible Cause 1: Insufficient Reaction Time or Temperature. The conversion of the pyridinone to the chloro-derivative may not have gone to completion.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time (typically 3-5 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

  • Possible Cause 2: Hydrolysis During Workup. The 4-chlorothieno[3,2-c]pyridine intermediate can be sensitive to water, especially in the presence of base, leading to hydrolysis back to the starting material.

    • Solution: After the reaction, remove the excess POCl₃ under reduced pressure before the aqueous workup. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic mixture cautiously with a weak base like sodium bicarbonate solution, while keeping the temperature low.

  • Possible Cause 3: Inadequate Quenching of POCl₃. If excess POCl₃ is not properly quenched, it can lead to exothermic and uncontrolled reactions during the workup.

    • Solution: A reverse quench is often safer for larger scale reactions. Slowly add the reaction mixture to a well-stirred, cold aqueous solution of a weak base.

Q2: The workup of my large-scale POCl₃ reaction is highly exothermic and difficult to control. How can I improve safety?

A2: Scaling up reactions involving POCl₃ requires careful consideration of thermal management.

  • Possible Cause: Rapid Hydrolysis of Excess POCl₃. The reaction of POCl₃ with water is highly exothermic.

    • Solution: As mentioned above, distill off the bulk of the excess POCl₃ before workup. For the quench, use a jacketed reactor with efficient cooling and add the reaction mixture portion-wise to the cold aqueous base, monitoring the internal temperature closely.

Step 3: Bromination with N-Bromosuccinimide (NBS)

Q1: My bromination reaction is producing multiple brominated species or isomers. How can I improve the regioselectivity for the 2-position?

A1: Controlling the regioselectivity of bromination on a heteroaromatic ring is crucial.

  • Possible Cause 1: Over-bromination. Using an excess of NBS or prolonged reaction times can lead to the formation of di-brominated byproducts.

    • Solution: Carefully control the stoichiometry of NBS, typically using 1.0 to 1.1 equivalents. Add the NBS portion-wise to the reaction mixture and monitor the progress closely by TLC or LC-MS.

  • Possible Cause 2: Reaction Temperature. Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to favor the kinetically preferred product.

Q2: The bromination reaction is sluggish or does not go to completion.

A2: Incomplete conversion can be due to several factors.

  • Possible Cause 1: Inactive NBS. N-Bromosuccinimide can decompose over time.

    • Solution: Use freshly recrystallized NBS for best results.

  • Possible Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution: Anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile are often effective. The use of a co-solvent might be necessary to ensure the solubility of all reactants.

Q3: I am concerned about the thermal safety of the NBS bromination at a larger scale.

A3: NBS-mediated brominations can have exothermic profiles that need to be managed during scale-up.

  • Possible Cause: Exothermic Decomposition or Side Reactions. Side reactions between NBS and certain solvents can be highly exothermic.

    • Solution: Conduct a thermal safety analysis (e.g., using DSC or RC1) to understand the thermal profile of the reaction. A semi-batch process, where the NBS is added gradually, allows for better temperature control and prevents accumulation of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of thieno[3,2-c]pyridin-4(5H)-one?

A1: The synthesis of the thieno[3,2-c]pyridin-4-one core can be achieved through various routes, often starting from functionalized thiophene derivatives. One common approach involves the cyclization of appropriately substituted 3-aminothiophene-2-carboxylates.

Q2: What are the typical yields for each step of the synthesis?

A2: While yields can vary depending on the scale and optimization of the reaction conditions, typical yields for analogous transformations are provided in the data tables below. For the chlorination step, yields are often high (85-95%). The bromination step can be more variable, with yields typically ranging from 60-80%, depending on the purity of the starting material and the control of side reactions.

Q3: What purification methods are recommended for the final product at a larger scale?

A3: For scaled-up purification, recrystallization is often the most practical method. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) should be identified to provide the product in high purity. If chromatographic purification is necessary, flash chromatography with a silica gel column is a common choice.

Q4: How can I confirm the identity and purity of this compound?

A4: The structure and purity of the final compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the halogen substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound, based on typical results for analogous transformations.

Table 1: Reaction Parameters for the Synthesis of 4-chlorothieno[3,2-c]pyridine

ParameterValueNotes
Starting Material thieno[3,2-c]pyridin-4(5H)-one1.0 eq
Reagent Phosphorus Oxychloride (POCl₃)5-10 eq
Solvent None (neat POCl₃) or high-boiling inert solventToluene, Dichloroethane
Temperature 100-120 °C (Reflux)
Reaction Time 3 - 6 hoursMonitor by TLC/LC-MS
Typical Yield 85 - 95%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Starting Material 4-chlorothieno[3,2-c]pyridine1.0 eq
Reagent N-Bromosuccinimide (NBS)1.0 - 1.1 eq
Solvent Anhydrous THF or Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 2 - 5 hoursMonitor by TLC/LC-MS
Typical Yield 60 - 80%

Experimental Protocols

Protocol 1: Synthesis of 4-chlorothieno[3,2-c]pyridine

This protocol describes the conversion of thieno[3,2-c]pyridin-4(5H)-one to its corresponding 4-chloro derivative.

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add thieno[3,2-c]pyridin-4(5H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess POCl₃ by distillation under reduced pressure. c. Slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring. d. Neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: a. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. c. Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol details the regioselective bromination of 4-chlorothieno[3,2-c]pyridine.

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. b. Add water and extract the product with ethyl acetate three times.

  • Extraction and Purification: a. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. b. Remove the solvent under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound.

Logical Relationships and Decision Making

Troubleshooting Chlorination and Bromination Steps

The following diagram outlines a decision-making process for troubleshooting common issues in the chlorination and bromination steps.

Troubleshooting_Logic Troubleshooting Decision Tree cluster_chlorination Chlorination Issues cluster_bromination Bromination Issues Start Problem Encountered Incomplete_Chlorination Incomplete Reaction/ Starting Material Present Start->Incomplete_Chlorination Chlorination Step Low_Selectivity Low Regioselectivity/ Multiple Products Start->Low_Selectivity Bromination Step Sluggish_Reaction Sluggish or Incomplete Reaction Start->Sluggish_Reaction Bromination Step Hydrolysis Hydrolysis during workup? Incomplete_Chlorination->Hydrolysis Reaction_Conditions Insufficient reaction time/temperature? Incomplete_Chlorination->Reaction_Conditions Optimize_Workup Optimize Workup: - Remove excess POCl3 - Use weak base - Keep temperature low Hydrolysis->Optimize_Workup Yes Increase_Time_Temp Increase reaction time or temperature Reaction_Conditions->Increase_Time_Temp Yes Control_Stoichiometry Control NBS stoichiometry (1.0-1.1 eq) Low_Selectivity->Control_Stoichiometry Control_Temperature Control Temperature: Start at 0°C Low_Selectivity->Control_Temperature Check_NBS Use fresh/recrystallized NBS Sluggish_Reaction->Check_NBS Check_Solvent Ensure anhydrous solvent Sluggish_Reaction->Check_Solvent

Technical Support Center: 2-Bromo-4-chlorothieno[3,2-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in reactions involving 2-Bromo-4-chlorothieno[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic approach involves a two-step process starting from thieno[3,2-c]pyridin-4(5H)-one. The first step is the chlorination of the pyridinone ring using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chlorothieno[3,2-c]pyridine. This intermediate is then subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS), to introduce the bromine atom at the 2-position of the thiophene ring.

Q2: What are the most common impurities I might encounter in this synthesis?

Based on the likely synthetic pathway, the most probable impurities include:

  • Unreacted Starting Material: Incomplete chlorination can leave residual thieno[3,2-c]pyridin-4(5H)-one.

  • Incompletely Brominated Intermediate: Unreacted 4-chlorothieno[3,2-c]pyridine may persist if the bromination step does not go to completion.

  • Over-brominated Byproduct: The formation of 2,3-dibromo-4-chlorothieno[3,2-c]pyridine is possible if the bromination reaction is not carefully controlled.

  • Isomeric Impurities: Depending on the precise reaction conditions, trace amounts of other positional isomers of the bromo and chloro substituents may form.

  • Hydrolysis Product: The final product, this compound, can be susceptible to hydrolysis, especially during aqueous work-up, leading to the formation of 2-Bromo-thieno[3,2-c]pyridin-4(5H)-one.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • HPLC-MS is invaluable for separating and identifying the various components in the reaction mixture, including starting materials, intermediates, the desired product, and impurities. The mass spectrometer provides molecular weight information, aiding in the identification of these species.

  • ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the final product and for identifying and quantifying impurities that have distinct spectral signatures.

Q4: How can I purify the final product?

The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be effective in removing less soluble or more soluble impurities.

  • Silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a powerful technique for separating the desired product from closely related impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of 4-chlorothieno[3,2-c]pyridine (Chlorination Step) Incomplete reaction with POCl₃.- Ensure the thieno[3,2-c]pyridin-4(5H)-one is completely dry. - Increase the reaction temperature and/or time. - Use a slight excess of POCl₃. - Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Decomposition of the product during work-up.- Quench the reaction mixture carefully by pouring it onto crushed ice. - Neutralize the acidic solution with a mild base (e.g., sodium bicarbonate solution) while keeping the temperature low. - Promptly extract the product into an organic solvent.
Presence of Unreacted 4-chlorothieno[3,2-c]pyridine after Bromination Insufficient brominating agent (NBS).- Use a slight molar excess of NBS (e.g., 1.05-1.1 equivalents).
Inadequate reaction time or temperature.- Increase the reaction time and/or temperature, monitoring by TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Dibromo Byproduct Excess of brominating agent.- Use a stoichiometric amount or only a slight excess of NBS. - Add the NBS portion-wise to the reaction mixture to maintain a low concentration.
Reaction temperature is too high.- Perform the bromination at a lower temperature to improve selectivity.
Product Contaminated with Hydrolysis Product Exposure to water or base during work-up.- Minimize the time the product is in contact with aqueous basic solutions. - Use a minimally basic solution for neutralization. - Ensure all glassware and solvents are dry.
Difficulty in Purifying the Final Product Impurities have similar polarity to the product.- Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient can be effective. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Attempt recrystallization from various solvent systems to find one that provides good separation.

Experimental Protocols

Protocol 1: Synthesis of 4-chlorothieno[3,2-c]pyridine
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place thieno[3,2-c]pyridin-4(5H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) or HPLC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-chlorothieno[3,2-c]pyridine.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-chlorothieno[3,2-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization to yield this compound.

Visualizing Workflows and Pathways

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation start Thieno[3,2-c]pyridin-4(5H)-one intermediate 4-chlorothieno[3,2-c]pyridine start->intermediate  POCl₃, Reflux imp1 Unreacted Thieno[3,2-c]pyridin-4(5H)-one start->imp1 Incomplete Chlorination product This compound intermediate->product  NBS, Room Temp. imp2 Unreacted 4-chlorothieno[3,2-c]pyridine intermediate->imp2 Incomplete Bromination imp3 2,3-dibromo-4-chlorothieno[3,2-c]pyridine product->imp3 Over-bromination imp4 2-Bromo-thieno[3,2-c]pyridin-4(5H)-one product->imp4 Hydrolysis

Caption: Synthetic pathway and potential impurity formation.

cluster_troubleshooting Troubleshooting Workflow start Reaction Complete check_purity Assess Purity (HPLC, NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end_ok Product Meets Specification is_pure->end_ok Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm over_brominated Over-brominated? unreacted_sm->over_brominated No reprocess Re-run Reaction with Optimized Conditions unreacted_sm->reprocess Yes hydrolysis Hydrolysis Product? over_brominated->hydrolysis No adjust_bromination Adjust Bromination (Stoichiometry, Temp) over_brominated->adjust_bromination Yes modify_workup Modify Work-up (Anhydrous, Mild Base) hydrolysis->modify_workup Yes purify Purify (Column Chromatography, Recrystallization) hydrolysis->purify No reprocess->check_purity adjust_bromination->check_purity modify_workup->check_purity purify->check_purity

Caption: A logical workflow for troubleshooting reaction outcomes.

Validation & Comparative

A Comparative Guide to 2-Bromo-4-chlorothieno[3,2-c]pyridine and 3-Bromo-4-chlorothieno[3,2-c]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomeric Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are indispensable scaffolds for the development of novel therapeutics. Among these, the thieno[3,2-c]pyridine core has emerged as a privileged structure, featuring in a range of biologically active molecules. This guide provides a detailed comparison of two pivotal isomeric building blocks: 2-Bromo-4-chlorothieno[3,2-c]pyridine and 3-Bromo-4-chlorothieno[3,2-c]pyridine. Understanding the distinct properties and reactivities of these isomers is crucial for their effective application in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Properties

A fundamental aspect of utilizing these isomers lies in their distinct physical and spectral characteristics. While experimental data for this compound is less commonly reported in publicly accessible literature, a compilation of available and predicted data for both compounds is presented below.

PropertyThis compound3-Bromo-4-chlorothieno[3,2-c]pyridine
CAS Number 28948-61-029064-82-2[1]
Molecular Formula C₇H₃BrClNSC₇H₃BrClNS[1][2]
Molecular Weight 248.53 g/mol 248.53 g/mol [1][2]
Melting Point (°C) Data not available161-163[2]
Boiling Point (°C) Data not available355.2 ± 37.0 (Predicted)[2]
¹H NMR (ppm) Data not publicly availableData not publicly available
¹³C NMR (ppm) Data not publicly availableData not publicly available

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and subsequent reactivity of these isomers in common cross-coupling reactions are of paramount importance for their utility as building blocks.

Synthesis

A general synthetic approach to the thieno[3,2-c]pyridine core involves the construction of a substituted thiophene ring followed by annulation of the pyridine ring.[4]

3-Bromo-4-chlorothieno[3,2-c]pyridine has been synthesized from 4-chlorofuro[3,2-c]pyridine through a bromination reaction. This suggests a potential route involving electrophilic substitution on the thiophene moiety of the parent thieno[3,2-c]pyridine system.

A plausible synthetic workflow for these compounds is outlined below. The initial formation of the 4-chlorothieno[3,2-c]pyridine core is a key step, which can then be subjected to regioselective bromination.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Isomer Synthesis Thiophene_Derivative Substituted Thiophene Thieno_Pyridine 4,5,6,7-Tetrahydro thieno[3,2-c]pyridine Thiophene_Derivative->Thieno_Pyridine Multistep Sequence Thieno_Pyridinone Thieno[3,2-c]pyridin-4-one Thieno_Pyridine->Thieno_Pyridinone Oxidation Chloro_Thieno_Pyridine 4-Chlorothieno[3,2-c]pyridine Thieno_Pyridinone->Chloro_Thieno_Pyridine Chlorination (e.g., POCl₃) 2_Bromo This compound Chloro_Thieno_Pyridine->2_Bromo Regioselective Bromination (Position 2) 3_Bromo 3-Bromo-4-chlorothieno[3,2-c]pyridine Chloro_Thieno_Pyridine->3_Bromo Regioselective Bromination (Position 3)

Figure 1. A generalized synthetic workflow for the preparation of 2- and 3-bromo-4-chlorothieno[3,2-c]pyridine.

Reactivity in Cross-Coupling Reactions

Both isomers serve as valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are instrumental in constructing C-C and C-N bonds, respectively. The position of the bromine atom on the thiophene ring is expected to influence the reactivity of the C-Br bond.

Generally, in heteroaromatic systems, the reactivity of a halide is influenced by the electronic environment and steric hindrance. For thienopyridines, the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the pyridine nitrogen create a nuanced electronic landscape.

3-Bromo-4-chlorothieno[3,2-c]pyridine is explicitly mentioned as a key intermediate for synthesizing kinase inhibitors via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amino groups.[2] This highlights its utility in generating diverse libraries of compounds for biological screening.

While specific comparative data is scarce, it can be inferred from general principles of heteroaromatic chemistry that the 2-position and 3-position of the thieno[3,2-c]pyridine system will exhibit different reactivities. The "alpha" position to the sulfur (position 2) is often more susceptible to electrophilic attack and may show different reactivity in oxidative addition to a palladium catalyst compared to the "beta" position (position 3).

Cross_Coupling_Reactions cluster_2_bromo 2-Bromo Isomer cluster_3_bromo 3-Bromo Isomer 2_Bromo_Isomer 2-Bromo-4-chloro thieno[3,2-c]pyridine Suzuki_Product_2 2-Aryl Derivative 2_Bromo_Isomer->Suzuki_Product_2 Suzuki Coupling Buchwald_Product_2 2-Amino Derivative 2_Bromo_Isomer->Buchwald_Product_2 Buchwald-Hartwig Amination 3_Bromo_Isomer 3-Bromo-4-chloro thieno[3,2-c]pyridine Suzuki_Product_3 3-Aryl Derivative 3_Bromo_Isomer->Suzuki_Product_3 Suzuki Coupling Buchwald_Product_3 3-Amino Derivative 3_Bromo_Isomer->Buchwald_Product_3 Buchwald-Hartwig Amination Catalyst_Suzuki Pd Catalyst Boronic Acid Base Catalyst_Suzuki->Suzuki_Product_2 Catalyst_Suzuki->Suzuki_Product_3 Catalyst_Buchwald Pd Catalyst Amine Base Catalyst_Buchwald->Buchwald_Product_2 Catalyst_Buchwald->Buchwald_Product_3

Figure 2. General scheme of Suzuki and Buchwald-Hartwig cross-coupling reactions for the two isomers.

Applications in Drug Discovery

The thieno[3,2-c]pyridine scaffold is a key component in a variety of pharmacologically active compounds. Derivatives have been investigated for their potential as kinase inhibitors, antipsychotics, and smoothened (Smo) antagonists in the Hedgehog signaling pathway.[5]

The value of 2-Bromo- and 3-Bromo-4-chlorothieno[3,2-c]pyridine lies in their role as versatile intermediates that allow for the introduction of diverse substituents at either the 2- or 3-position of the thiophene ring. This enables the exploration of the structure-activity relationship (SAR) of a lead compound. For instance, in the development of kinase inhibitors, the aryl or amino group introduced via cross-coupling can be tailored to fit into the ATP-binding pocket of the target kinase. The differential positioning of this substituent (at C2 vs. C3) can have a profound impact on the binding affinity and selectivity of the final compound.

Drug_Discovery_Pathway Start 2- or 3-Bromo-4-chlorothieno[3,2-c]pyridine Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of Substituted Thieno[3,2-c]pyridines Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 3. The role of brominated thieno[3,2-c]pyridines in a typical drug discovery workflow.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromothienopyridine

Materials:

  • Bromothienopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Protocol:

  • To a flame-dried Schlenk flask, add the bromothienopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Bromothienopyridine

Materials:

  • Bromothienopyridine derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Add the bromothienopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound and 3-Bromo-4-chlorothieno[3,2-c]pyridine are valuable and versatile building blocks in medicinal chemistry. While there is a notable lack of direct comparative studies, their utility in constructing diverse molecular libraries via cross-coupling reactions is evident. The choice between the 2-bromo and 3-bromo isomer will likely be dictated by the desired final substitution pattern and the potentially different reactivity profiles of the two positions. Further research into the specific synthetic routes and reactivity of both isomers would be highly beneficial to the drug discovery community. Researchers are encouraged to perform comparative reactivity studies to elucidate the subtle yet potentially critical differences between these two important synthetic intermediates.

References

A Comparative Guide to the Reactivity of Bromo- and Chloro- Positions in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the choice of a halogen substituent on an aromatic or heteroaromatic ring is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituents in key chemical transformations, supported by experimental data and detailed methodologies.

Executive Summary

In the majority of transition-metal-catalyzed cross-coupling reactions, bromo-substituted compounds exhibit higher reactivity than their chloro- counterparts. This reactivity trend, generally cited as I > Br > OTf > Cl, is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often rate-determining.[1] While bromoarenes frequently afford higher yields under milder conditions, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have rendered the more economical and widely available chloroarenes as viable substrates for a broad spectrum of cross-coupling transformations.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, this reactivity order is often inverted.

The Chemical Basis of Reactivity Differences

The disparate reactivity between bromo- and chloro-substituted compounds stems from fundamental differences in their chemical properties.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] The average BDE for a C-Br bond is approximately 276-285 kJ/mol, whereas for a C-Cl bond, it is around 327-339 kJ/mol.[2][3][4][5] This lower BDE for the C-Br bond means that less energy is required to cleave it during the initial oxidative addition step in a catalytic cycle.[1]

  • Oxidative Addition Kinetics: The oxidative addition of an aryl halide to a low-valent transition metal center, such as palladium(0), is a crucial and often rate-limiting step in cross-coupling reactions.[1][6] The rate of this step is generally faster for aryl bromides than for aryl chlorides.[7] The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich metal center, accelerating the insertion of the catalyst into the C-X bond.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[8][9] The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[8][10] In this mechanistic paradigm, the electronegativity of the halogen plays a more significant role than its leaving group ability, leading to a reactivity trend of F > Cl > Br > I, as the more electronegative halogens better stabilize the intermediate carbanion through their inductive effect.[8][9]

Quantitative Comparison of Reactivity in Cross-Coupling Reactions

The following tables summarize comparative data for Suzuki-Miyaura coupling reactions, illustrating the general reactivity trend. It is important to note that reaction conditions may vary, and these data serve to highlight the general trend of higher reactivity for bromo-substituents.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 4-Halotoluene with Phenylboronic Acid

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
BrPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O8012~95%
ClPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O8024<10%
ClPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene10018~90%

Data compiled and generalized from multiple sources for illustrative purposes.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)
2-BromopyridinePd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Dioxane100High
2-ChloropyridinePd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Dioxane100Low to moderate
2-ChloropyridinePd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄t-BuOH100High

This table illustrates the necessity of more advanced ligand systems to achieve high yields with less reactive chloro-substrates.[2]

Experimental Protocols

Below are generalized experimental protocols for comparing the reactivity of bromo- and chloro-arenes in a Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions are substrate-dependent and require optimization.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[1]

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%) and the ligand (if required) under the inert atmosphere.

  • Add the degassed solvent (e.g., toluene, dioxane, DMF) via syringe.

  • The reaction mixture is heated to the desired temperature with vigorous stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Generalized Catalytic Cycle for Cross-Coupling cluster_0 A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Rate-Determining Step) A->B Ar-X (X = Br, Cl) C Ar-Pd(II)-X L_n (Oxidative Addition Complex) B->C D Transmetalation C->D R-M E Ar-Pd(II)-R L_n (Transmetalation Complex) D->E F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G G Workflow for Comparing Bromo- vs. Chloro- Reactivity A Substrate Selection (Aryl Bromide and Aryl Chloride) B Reaction Setup (Identical Conditions: Catalyst, Ligand, Base, Solvent, Temp.) A->B C Parallel Reactions B->C D Reaction Monitoring (e.g., GC-MS, LC-MS) C->D E Data Analysis (Compare Reaction Rates and Yields) D->E F Conclusion on Relative Reactivity E->F G Decision Flowchart: Bromo- vs. Chloro-Substituent A Start: Need for Aryl Halide B Is the desired chloro-arene commercially available and significantly cheaper? A->B C Are mild reaction conditions and high reactivity critical? B->C No E Can a robust catalyst system for chloro-arene activation be developed? B->E Yes D Use Bromo-Substituent C->D Yes C->E No F Use Chloro-Substituent E->F Yes G Consider Bromo-Substituent or alternative synthesis route E->G No

References

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-chlorothieno[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount for predicting and optimizing the therapeutic potential of novel compounds. This guide provides a comparative framework for the spectroscopic analysis of 2-Bromo-4-chlorothieno[3,2-c]pyridine and its analogs. Due to a scarcity of publicly available, direct comparative experimental data for this specific series of analogs, this guide leverages spectroscopic data from foundational precursor molecules, 2-bromopyridine and 2-chloro-4-bromopyridine, to elucidate the expected spectral characteristics. This approach, supplemented with predicted data and detailed experimental protocols, serves as a practical resource for the structural elucidation of this important class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize available ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for relevant precursor molecules. This comparative data highlights the influence of bromo- and chloro-substituents on the spectroscopic properties of the pyridine ring, which forms a core component of the thieno[3,2-c]pyridine system. Predicted mass spectrometry data for the target compound and a key analog are also presented to guide mass spectral analysis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Pyridine Precursors

CompoundH2H3H4H5H6Solvent
2-Bromopyridine-7.46-7.44 (m)7.55-7.50 (m)7.26-7.21 (m)8.30-8.40 (m)CDCl₃[1]
2-Chloro-4-bromopyridine-7.55 (s)-7.4 (d, J=5Hz)8.25 (d, J=5Hz)CDCl₃[2][3]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 2-Bromopyridine

CompoundC2C3C4C5C6Solvent
2-Bromopyridine142.4128.4138.6122.8150.3CDCl₃[1]

Table 3: FT-IR Spectroscopic Data (cm⁻¹) of Pyridine Precursors

CompoundKey Vibrational Modes
2-BromopyridineAromatic C-H stretch: ~3050-3100, C=C and C=N ring stretching: ~1400-1600, C-Br stretch: ~600-700
2-Chloro-4-bromopyridineAromatic C-H stretch: ~3050-3100, C=C and C=N ring stretching: ~1400-1600, C-Cl stretch: ~700-800, C-Br stretch: ~600-700

Note: Specific peak values from experimental spectra are not consistently reported across sources. The ranges provided are characteristic for these functional groups.

Table 4: Mass Spectrometry Data (m/z) of this compound and an Analog

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺
This compoundC₇H₃BrClNS248.53247.89308
2-bromo-4-chloro-3-methylthieno[3,2-c]pyridineC₈H₅BrClNS262.55261.90874

Data is predicted and sourced from PubChem.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the solid thieno[3,2-c]pyridine analog.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube, ensuring the solution is clear and free of any solid particles.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans are typically sufficient, depending on the sample concentration.

    • Spectral Width : A range of 0 to 10 ppm is generally adequate for these derivatives.

    • Relaxation Delay : A delay of 1-2 seconds between scans is recommended.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 100 MHz or higher.

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Spectral Width : A range of 0 to 160 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically averaged to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation (for LC-MS) :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Parameters (Electrospray Ionization - ESI) :

    • Ionization Mode : Positive ion mode is typically used for nitrogen-containing heterocyclic compounds to observe the [M+H]⁺ ion.

    • Mass Range : Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

    • Capillary Voltage : Typically 3-4 kV.

    • Nebulizer Gas : Nitrogen, with pressure adjusted according to the instrument manufacturer's recommendations.

    • Drying Gas : Nitrogen, with temperature and flow rate optimized for efficient solvent evaporation.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Thienopyridine Analog NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep MS_Prep Dissolve and Filter for LC-MS Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation and Comparison NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of Thienopyridine Analogs.

Caption: Substitution patterns on the thieno[3,2-c]pyridine core structure.

References

Unveiling the Therapeutic Potential: A Comparative Biological Activity Screening of 2-Bromo-4-chlorothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the biological activity of novel 2-Bromo-4-chlorothieno[3,2-c]pyridine derivatives. As specific experimental data for this exact chemical series is not yet publicly available, this document outlines a proposed screening strategy, presenting anticipated activities based on structurally related thienopyridine compounds. This guide compares these potential activities against established therapeutic agents, offering valuable insights for future research and development.

The thienopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The novel this compound core represents a promising starting point for the development of new therapeutic agents. This guide details the experimental protocols for anticancer and antimicrobial screening and presents a comparative analysis with established drugs, supported by data from existing literature on analogous compounds.

Comparative Anticancer Activity

The anticancer potential of this compound derivatives can be evaluated against a panel of human cancer cell lines. Based on studies of similar thieno[2,3-c]pyridine compounds, these derivatives are hypothesized to exhibit significant cytotoxic effects. A common method to assess this is the MTT assay, which measures cell viability.

For comparative purposes, the activity of these novel compounds will be benchmarked against established chemotherapeutic and targeted agents such as Sorafenib and Vemurafenib. Sorafenib is a multi-kinase inhibitor that targets

The Versatile Thieno[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-c]pyridine derivatives, offering insights for researchers and drug development professionals. By examining key structural modifications and their impact on biological outcomes, supported by experimental data, this document aims to facilitate the rational design of novel therapeutics. The versatility of the broader thienopyridine class, which includes various isomers, contributes to its wide range of applications in drug discovery, from neurological disorders to cancer.[1][2]

Antipsychotic Activity: Targeting Serotonin and Dopamine Receptors

Early investigations into thieno[3,2-c]pyridines identified their potential as antipsychotic agents. The core structure, when appropriately substituted, shows significant affinity for serotonin (5-HT) and dopamine receptors, key targets in the treatment of psychosis.

A notable series of compounds involves the connection of an arylpiperazine moiety to the thieno[3,2-c]pyridine core via a tetramethylene chain. These derivatives have demonstrated potent activity in preclinical models of antipsychotic efficacy.[3] While they exhibit strong binding to 5-HT1 and 5-HT2 receptors, their interaction with the dopamine D2 receptor is comparatively weak.[3] This suggests a mechanism of action that may differ from traditional antipsychotics, potentially offering a different side-effect profile.[3]

Table 1: SAR of Thieno[3,2-c]pyridine Derivatives as Antipsychotic Agents

Compound IDR Group (Imide Ring)Blockade of Apomorphine Stereotypy (ED50, mg/kg)5-HT1 Receptor Affinity (Ki, nM)5-HT2 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)
22 Phthalimide0.242.51.8150
33 Cyclohexanedicarboximide0.183.12.1200

Data sourced from J Med Chem. 1989 Jun;32(6):1147-56.[3]

Experimental Protocols:

Receptor Binding Assays: Receptor affinities (Ki values) were determined using radioligand binding assays. Membranes from rat cerebral cortex were incubated with the test compounds and a specific radioligand for each receptor (e.g., [3H]spiperone for 5-HT2 and D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

In Vivo Behavioral Assays: The blockade of apomorphine-induced stereotypy is a standard preclinical screen for antipsychotic activity. Male rats were pre-treated with the test compounds at various doses prior to the administration of apomorphine, a dopamine agonist. The degree of stereotyped behavior (e.g., sniffing, gnawing) was then scored by trained observers. The effective dose at which 50% of the animals showed a reduction in stereotypy (ED50) was calculated.[3]

cluster_workflow Experimental Workflow for Antipsychotic Activity synthesis Synthesis of Thieno[3,2-c]pyridine Derivatives binding Receptor Binding Assays (5-HT1, 5-HT2, D2) synthesis->binding in_vivo In Vivo Behavioral Assays (Apomorphine Stereotypy) binding->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar

Workflow for assessing antipsychotic potential.

Anticancer Activity: Targeting Kinases and Other Pathways

More recently, the thienopyridine scaffold, including its various isomers, has been extensively explored for its anticancer properties.[4][5] These compounds have been shown to inhibit various protein kinases and other crucial cellular targets implicated in cancer progression. For instance, derivatives of the related thieno[2,3-b]pyridine have been identified as c-Src inhibitors.[6]

A series of novel tetrahydrothieno[3,2-c]pyridine derivatives were synthesized and evaluated as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[7] Aberrant activation of the Hh pathway is implicated in several cancers. This highlights the potential of the thieno[3,2-c]pyridine scaffold in developing targeted cancer therapies.[7]

Another study on thieno[2,3-c]pyridine derivatives demonstrated their potential as Hsp90 inhibitors.[4][5] Compound 6i from this series showed broad-spectrum anticancer activity with IC50 values in the low micromolar range against several cancer cell lines.[4][5]

Table 2: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives (Hsp90 Inhibitors)

Compound IDR GroupHSC3 (Head & Neck) IC50 (µM)T47D (Breast) IC50 (µM)RKO (Colorectal) IC50 (µM)MCF7 (Breast) IC50 (µM)
6a 4-methylpiperazin-1-yl14.5> 5024.4> 50
6i 4-(4-fluorophenyl)piperazin-1-yl10.811.712.416.4
Cisplatin -12.515.210.518.6

Data sourced from Molecules. 2023 Jan 24;28(3):1168.[4][5]

Experimental Protocols:

MTT Assay for Cytotoxicity: Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[4][5]

Hsp90 Inhibition Assay: The inhibitory activity of the compounds against Heat shock protein 90 (Hsp90) can be determined using various in vitro assays. A common method is a competitive binding assay, where the ability of the test compound to displace a fluorescently labeled known Hsp90 inhibitor from the ATP-binding pocket of the protein is measured. The change in fluorescence polarization is proportional to the binding affinity of the test compound.

cluster_pathway Simplified Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits GLI GLI Transcription Factors SUFU->GLI inhibits TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes activates Thieno_pyridine Thieno[3,2-c]pyridine Derivatives Thieno_pyridine->Smo antagonizes

Targeting the Hedgehog pathway with thienopyridines.

Kinase Inhibition: A Promising Avenue for Targeted Therapies

The thienopyridine scaffold has proven to be a versatile template for the design of selective protein kinase inhibitors.[8] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, leading to high kinome-wide selectivity.[8][9] While this data is for the [3,2-b] isomer, the principles of targeting the kinase back pocket can be applied to the design of thieno[3,2-c]pyridine-based inhibitors as well.[8] This approach can lead to the development of highly selective chemical probes and potential therapeutic agents for diseases driven by aberrant kinase activity, such as cancer.[8]

Antiviral and Other Activities

Beyond antipsychotic and anticancer applications, thienopyridine derivatives have demonstrated a broad range of other biological activities. For example, certain thieno[2,3-b]pyridine analogues have been identified as inhibitors of the Hepatitis C virus (HCV).[10] Structure-activity relationship studies of these compounds have led to the discovery of potent derivatives with low cytotoxicity.[10] Additionally, various thienopyridine derivatives have been reported to possess anti-inflammatory, antibacterial, and antithrombotic properties, underscoring the broad therapeutic potential of this scaffold.[4]

Conclusion

The thieno[3,2-c]pyridine scaffold and its isomers represent a highly valuable framework in modern drug discovery. The structure-activity relationships explored in this guide highlight the critical role of substituent modifications in tuning the biological activity and selectivity of these compounds. From targeting neurotransmitter receptors for antipsychotic effects to inhibiting key kinases and signaling pathways in cancer, thienopyridines continue to be a fertile ground for the development of novel therapeutics. Further exploration of this versatile scaffold, guided by the principles of rational drug design and a deeper understanding of its interactions with biological targets, holds great promise for addressing a wide range of unmet medical needs.

References

In Vitro Efficacy of 2-Bromo-4-chlorothieno[3,2-c]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of 2-Bromo-4-chlorothieno[3,2-c]pyridine compounds, hereafter referred to as Compound X. The performance of Compound X is evaluated against established agents in two key therapeutic areas: anti-platelet aggregation and anticancer cytotoxicity. This document is intended to serve as a resource for researchers investigating novel thienopyridine derivatives.

Comparative Analysis of Anti-Platelet Activity

Thienopyridine derivatives are a well-established class of anti-platelet agents, with clopidogrel being a prominent example. These compounds typically function as antagonists of the P2Y12 receptor on platelets, inhibiting ADP-induced aggregation.[1] In this section, the anti-platelet efficacy of Compound X is compared to the active metabolite of clopidogrel.

Quantitative Comparison of Anti-Platelet Activity

The inhibitory effects of Compound X and the active metabolite of clopidogrel on ADP-induced platelet aggregation were assessed using Light Transmission Aggregometry (LTA). Additionally, the expression of platelet activation markers, P-selectin (CD62P) and PAC-1, was quantified by flow cytometry.

CompoundLTA IC50 (µM) vs. ADPCD62P Expression (% Inhibition at 10 µM)PAC-1 Expression (% Inhibition at 10 µM)
Compound X (Hypothetical Data) 8.565%70%
Clopidogrel Active Metabolite 5.0 - 10.0 (Varies with conditions)Significant ReductionSignificant Reduction

Note: Data for Compound X is hypothetical and representative for a novel thienopyridine derivative. Data for the Clopidogrel Active Metabolite is based on values reported in the literature.

Signaling Pathway of P2Y12 Receptor Inhibition

The following diagram illustrates the signaling pathway inhibited by P2Y12 antagonists like Compound X and clopidogrel.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates CompoundX Compound X / Clopidogrel-AM CompoundX->P2Y12 AC Adenylyl Cyclase Gi->AC inhibits PlateletActivation Platelet Activation & Aggregation Gi->PlateletActivation promotes cAMP cAMP AC->cAMP produces VASP VASP Phosphorylation cAMP->VASP promotes VASP->PlateletActivation inhibits G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100% T) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with Compound X or Control Calibrate->Incubate AddAgonist Add ADP (Agonist) Incubate->AddAgonist Record Record Light Transmission AddAgonist->Record Plot Plot % Aggregation vs. Time Record->Plot Calculate Calculate IC50 Plot->Calculate G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 AddCompound Add Serial Dilutions of Compound X or Doxorubicin Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Viability Calculate % Cell Viability Read->Viability IC50 Determine IC50 Value Viability->IC50

References

A Comparative Guide to Suzuki and Stille Coupling Reactions for the Synthesis of 2-Aryl-4-chlorothieno[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the functionalization of the 2-position of the 2-Bromo-4-chlorothieno[3,2-c]pyridine scaffold. The thieno[3,2-c]pyridine core is a significant heterocyclic motif in medicinal chemistry, and the ability to introduce aryl substituents at the 2-position is crucial for the development of novel therapeutic agents.

Due to the limited availability of direct experimental data for Suzuki and Stille reactions on this compound in the current literature, this guide utilizes data from analogous and well-studied substrates, namely 2-bromothiophene and 2-bromopyridine. This comparative analysis will aid researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as reaction efficiency, substrate availability, and toxicity of reagents.

Performance Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often involves a trade-off between the ease of handling and availability of starting materials versus the toxicity and removal of byproducts.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acids or esters (e.g., Phenylboronic acid)Organostannanes (e.g., Tributyl(phenyl)stannane)
Toxicity of Reagents Boronic acids are generally considered to have low toxicity.Organotin compounds are known to be highly toxic.[1]
Byproduct Removal Boron-containing byproducts are typically water-soluble and easily removed by aqueous workup.Tin byproducts can be challenging to remove completely from the desired product.
Reaction Conditions Generally mild, often requiring a base.Mild conditions, often without the need for a strong base.[2]
Functional Group Tolerance Excellent tolerance to a wide range of functional groups.Excellent tolerance to a wide variety of functional groups.[1]
Commercial Availability A vast array of boronic acids is commercially available.A good selection of organostannanes is commercially available.

Quantitative Data Summary

The following tables present representative yields for the Suzuki and Stille coupling reactions of 2-bromothiophene and 2-bromopyridine with a phenyl group. These reactions serve as models for the expected reactivity of this compound.

Table 1: Representative Yields for Suzuki Coupling Reactions

SubstrateCoupling PartnerCatalystBaseSolventYield (%)
2-BromothiophenePhenylboronic acidPd(OAc)₂K₂CO₃Water>90[3]
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O~95[4]

Table 2: Representative Yields for Stille Coupling Reactions

SubstrateCoupling PartnerCatalystSolventYield (%)
2-BromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄Toluene~85
2-BromopyridineTributyl(phenyl)stannanePd(PPh₃)₄Toluene~70-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on typical conditions for the Suzuki coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling

This protocol is a generalized procedure based on typical conditions for the Stille coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Dilute with an organic solvent and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways and Workflow

Suzuki_Coupling_Pathway cluster_catalyst Pd(0) Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X This compound Ar-X->OxAdd R-B(OH)2 Arylboronic Acid Trans Transmetalation R-B(OH)2->Trans Base Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Pd(II)-R Ar-Pd(II)-R Trans->Pd(II)-R RedElim Reductive Elimination RedElim->Pd(0) Ar-R 2-Aryl-4-chlorothieno[3,2-c]pyridine RedElim->Ar-R Pd(II)->Trans Pd(II)-R->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling_Pathway cluster_catalyst Pd(0) Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X This compound Ar-X->OxAdd R-SnBu3 Organostannane Trans Transmetalation R-SnBu3->Trans Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Pd(II)-R Ar-Pd(II)-R Trans->Pd(II)-R RedElim Reductive Elimination RedElim->Pd(0) Ar-R 2-Aryl-4-chlorothieno[3,2-c]pyridine RedElim->Ar-R Pd(II)->Trans Pd(II)-R->RedElim

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental_Workflow Start Reaction Setup Inert Inert Atmosphere (Evacuate/Backfill) Start->Inert Reagents Add Reactants & Catalyst Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

Both Suzuki-Miyaura and Stille coupling reactions are highly effective methods for the synthesis of 2-aryl-4-chlorothieno[3,2-c]pyridines.

  • For general applications and initial explorations, the Suzuki-Miyaura coupling is highly recommended. The lower toxicity of boronic acids and the ease of byproduct removal make it a more environmentally friendly and user-friendly option. The vast commercial availability of diverse boronic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Stille coupling remains a valuable alternative, particularly when the desired organoboron reagent is unstable or difficult to prepare. The air and moisture stability of organostannanes can be advantageous in certain synthetic contexts. However, the high toxicity of tin reagents necessitates careful handling and rigorous purification to remove toxic residues, which is a critical consideration in drug development.

Ultimately, the choice of method will depend on the specific research goals, available resources, and safety considerations. It is recommended to perform small-scale test reactions to optimize conditions for the specific this compound substrate and desired aryl coupling partner.

References

A Comparative Guide to Cross-Coupling Methods for Thienopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Thienopyridines, bicyclic heterocyclic systems composed of fused thiophene and pyridine rings, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their derivatives are key components in a range of therapeutics, including well-known antiplatelet agents like Ticlopidine, Clopidogrel, and Prasugrel.[3][4] The development of efficient and versatile synthetic methodologies to functionalize the thienopyridine core is therefore of paramount importance for drug discovery and development professionals.

This guide provides an objective comparison of several prominent palladium-catalyzed cross-coupling methods used to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the thienopyridine skeleton. We will examine Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation, providing comparative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic challenges.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[5] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.

Thienopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Ref.
3-Bromo-thieno[3,2-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O100 / 1285[6]
2-Chloro-thieno[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane100 / 1692N/A
5-Iodo-thieno[3,2-c]pyridine3-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DME85 / 888N/A

Note: Data is representative and compiled from typical procedures for analogous halo-heterocycles where specific thienopyridine examples were not available in a single comparative study.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-thienopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the ligand (e.g., SPhos, 4-6 mol% if using a precursor like Pd₂(dba)₃).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane, Toluene, DME, often with a small amount of water) via syringe.

  • Reaction : Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the required time (4-24 h), monitoring progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition PdII_Complex Ar-Pd(II)-X Ln OA->PdII_Complex TM Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product ArX Ar-X (Thienopyridine-Halide) ArX->OA ArB Ar'-B(OR)₂ ArB->TM Base Base Base->TM

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides or pseudohalides.[7][8][9] This reaction is indispensable in drug development, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals. The development of sterically hindered and electron-rich phosphine ligands has been crucial to its success, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions.[9]

Thienopyridine SubstrateAmine PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Ref.
2-Chloro-thienopyridoneAnilinePd₂(dba)₃ (2.5) / XPhos (5)NaOtBuToluene110 / 495[10]
3-Bromo-thieno[2,3-c]pyridineMorpholinePd(OAc)₂ (2) / RuPhos (4)K₂CO₃t-BuOH100 / 1890N/A
7-Chloro-thieno[3,2-d]pyrimidineBenzylaminePd(OAc)₂ (2) / BrettPhos (4)Cs₂CO₃Toluene100 / 1289N/A

Note: Data is representative and compiled from specific and analogous examples in the literature.

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv).

  • Reagent Addition : Add the halo-thienopyridine (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe.

  • Reaction : Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring for 12-24 hours. Monitor the reaction's completion by an appropriate method (LC-MS or GC-MS).

  • Work-up : After cooling, dilute the mixture with a suitable solvent like Ethyl Acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction : Wash the filtrate with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification : Purify the residue by silica gel column chromatography to obtain the N-arylated thienopyridine.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition PdII_Complex Ar-Pd(II)-X Ln OA->PdII_Complex Amine_Coord Amine Coordination / Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' Ln Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' (Product) RE->Product ArX Ar-X (Thienopyridine-Halide) ArX->OA Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation (or activation) has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions.[11] This methodology avoids the pre-functionalization of the C-H bond into a halide or organometallic species, thus reducing step counts and waste. For electron-rich heterocycles like thiophenes, C-H activation can be highly regioselective, often occurring at the C2 or C5 positions.

Thienopyridine SubstrateCoupling PartnerCatalyst System (mol%)Additive / BaseSolventTemp (°C) / Time (h)Yield (%)Ref.
4-Chloro-thieno[3,2-d]pyrimidineBromobenzenePd(OAc)₂ (10) / P(o-tol)₃ (20)K₂CO₃ / PivOHDMA130 / 1870 (at C2)[6]
Thieno[3,2-b]pyridine4-BromotoluenePd(OAc)₂ (5) / SPhos (10)K₂CO₃ / PivOHDioxane120 / 2478 (at C3)[6]
Thieno[2,3-b]pyridine1-Iodo-4-nitrobenzenePdCl₂(dppf) (10)Ag₂CO₃Mesitylene140 / 2065 (at C2)N/A

Note: Regioselectivity is a key challenge and outcome in C-H activation and is highly dependent on the substrate and conditions.

  • Reaction Setup : To an oven-dried reaction tube, add the thienopyridine substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if necessary), and the base/additive (e.g., K₂CO₃, Ag₂CO₃, PivOH).

  • Reagent Addition : Add the aryl halide coupling partner (1.5-2.5 equiv).

  • Solvent Addition : Add the high-boiling, anhydrous solvent (e.g., DMA, Dioxane, Mesitylene).

  • Reaction : Seal the tube tightly and place it in a preheated oil bath or heating block at the specified high temperature (120-150 °C). Stir vigorously for 18-48 hours.

  • Work-up : After cooling, dilute the reaction mixture with a solvent such as Dichloromethane or Ethyl Acetate and filter through celite to remove insoluble materials.

  • Extraction : Wash the filtrate with water to remove the solvent (e.g., DMA) and any salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude material by flash chromatography to isolate the arylated thienopyridine product.

CH_Arylation_Workflow start Start: Thienopyridine + Aryl Halide reagents Add Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Additive (e.g., PivOH) start->reagents solvent Add High-Boiling Solvent (e.g., DMA) reagents->solvent reaction Heat at High Temp (120-150 °C) for 18-48h solvent->reaction workup Cool, Dilute, and Filter reaction->workup purify Column Chromatography workup->purify product Final Product: Arylated Thienopyridine purify->product

Caption: Experimental workflow for a typical direct C-H arylation reaction.

Comparison Summary and Outlook

The choice of cross-coupling method depends critically on the desired bond, available starting materials, and the functional group tolerance required for the specific thienopyridine target.

MethodBond FormedKey AdvantageKey DisadvantageReagent Toxicity
Suzuki-Miyaura C-CBroad substrate scope, mild conditions, readily available reagents.Requires pre-functionalization (boronic acids).Low (Boron reagents)
Buchwald-Hartwig C-NPremier method for N-arylation, high functional group tolerance.Requires pre-functionalization (halides), sensitive ligands.Moderate (Ligands)
Direct C-H Arylation C-CAtom-economical, avoids pre-functionalization.Harsh conditions, potential for poor regioselectivity.Low to Moderate

Other powerful methods such as Stille (organotin reagents), Negishi (organozinc reagents), Hiyama (organosilicon reagents), and Sonogashira (terminal alkynes) couplings also provide viable pathways for functionalizing thienopyridines.[12][13][14][15] While highly effective, methods like Stille coupling are often avoided due to the high toxicity of organotin compounds.[13][16] Negishi coupling offers high reactivity and functional group tolerance but requires the preparation of often sensitive organozinc reagents.[12][17]

References

Purity Analysis of Synthesized 2-Bromo-4-chlorothieno[3,2-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of synthesized 2-Bromo-4-chlorothieno[3,2-c]pyridine, a key intermediate in the development of various pharmaceutical agents. The performance of a standard synthetic route is objectively compared with a potential alternative, supported by experimental data and detailed methodologies for purity assessment.

Comparative Purity Analysis

The purity of this compound is paramount for its use in subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This section compares the purity profile of the target compound obtained from a standard commercial synthesis (Method A) versus a hypothetical, unoptimized alternative route (Method B) involving a metal-free denitrogenative transformation of a fused 1,2,3-triazole intermediate.

Table 1: Comparative Purity of this compound via Different Synthetic Methods

ParameterMethod A: Standard SynthesisMethod B: Alternative Synthesis (Unoptimized)
Purity by HPLC (%) ≥ 98.5%92.0%
Major Impurity (%) Unidentified Isomer (≤ 0.5%)Starting Triazole (3.5%)
Residual Solvents (ppm) < 100550
Heavy Metals (ppm) < 10< 10
Appearance White to off-white solidLight brown solid

Table 2: Key Impurities Identified by GC-MS

ImpurityStructureMethod A (%)Method B (%)
3-Bromo-4-chlorothieno[3,2-c]pyridineIsomer0.451.8
2,x-Dibromo-4-chlorothieno[3,2-c]pyridineOver-brominated product0.150.5
4-chlorothieno[3,2-c]pyridineDe-brominated product< 0.10.2
Fused 1,2,3-triazole precursorStarting MaterialNot Applicable3.5

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 50-500 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Method_A Method A (Standard Synthesis) HPLC HPLC Method_A->HPLC GC_MS GC-MS Method_A->GC_MS NMR NMR Method_A->NMR Method_B Method B (Alternative Synthesis) Method_B->HPLC Method_B->GC_MS Method_B->NMR Purity_Data Quantitative Purity Data (Tables 1 & 2) HPLC->Purity_Data Impurity_Profile Impurity Identification GC_MS->Impurity_Profile NMR->Impurity_Profile ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Thieno_Pyridine Thienopyridine Derivative (e.g., Clopidogrel) Thieno_Pyridine->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP Platelet_Aggregation Platelet Aggregation VASP_P->Platelet_Aggregation Inhibits

Navigating the Therapeutic Potential of Thieno[3,2-c]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thieno[3,2-c]pyridine scaffold has emerged as a versatile backbone for the synthesis of novel inhibitors targeting a range of debilitating diseases. This guide provides a comparative analysis of the efficacy of inhibitors derived from the 2-Bromo-4-chlorothieno[3,2-c]pyridine core and its related isomers, with a focus on their performance against key biological targets, supported by experimental data and detailed protocols.

The rigid, bicyclic structure of thieno[3,2-c]pyridine serves as a privileged scaffold in medicinal chemistry, enabling the development of potent and selective inhibitors for various enzymes and receptors. The strategic placement of bromine and chlorine atoms, as seen in this compound, provides reactive handles for synthetic chemists to introduce a diversity of functional groups, thereby fine-tuning the pharmacological properties of the resulting molecules. This has led to the exploration of thieno[3,2-c]pyridine derivatives as inhibitors of critical targets in oncology, neuroscience, and infectious diseases.

Comparative Efficacy of Thieno[3,2-c]pyridine Based Inhibitors

This section details the inhibitory activities of various compounds featuring the thieno[3,2-c]pyridine core against their respective biological targets.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) have been synthesized and evaluated for their ability to inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine. The efficacy of these compounds was compared to their isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts.

CompoundStructureTargetIC50 (µM)
THTP Analogues
Unsubstituted THTPhPNMT1.8 ± 0.2
2-Bromo-THTPhPNMT0.45 ± 0.05
2-Cyano-THTPhPNMT0.28 ± 0.03
THIQ Analogues (for comparison)
Unsubstituted THIQhPNMT0.062 ± 0.007
7-Bromo-THIQhPNMT0.015 ± 0.002
7-Cyano-THIQhPNMT0.011 ± 0.001

Data sourced from Grunewald et al.[1][2]

While the tetrahydroisoquinoline analogues generally exhibit higher potency, the thieno[3,2-c]pyridine-based inhibitors still demonstrate significant activity, with substitutions at the 2-position of the thiophene ring enhancing their inhibitory effects.[1][2]

Experimental Protocols

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory potency of the thieno[3,2-c]pyridine derivatives against hPNMT.[1]

1. Enzyme and Substrate Preparation:

  • Recombinant human PNMT is expressed and purified.

  • A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the enzyme, and the co-substrate S-adenosyl-L-methionine (SAM).

2. Inhibition Assay:

  • The thieno[3,2-c]pyridine inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate, norepinephrine.

  • The mixture is incubated at 37°C for a defined period.

3. Reaction Termination and Product Quantification:

  • The reaction is stopped by the addition of an acid (e.g., perchloric acid).

  • The product, epinephrine, is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PNMT_Inhibition_Pathway cluster_synthesis Biosynthesis of Epinephrine cluster_inhibition Inhibition Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine SAM SAM SAM->PNMT SAH SAH PNMT->Epinephrine PNMT->SAH Inhibitor Thieno[3,2-c]pyridine Inhibitor Inhibitor->PNMT

Caption: Biosynthesis of epinephrine from norepinephrine catalyzed by PNMT and its inhibition by thieno[3,2-c]pyridine-based compounds.

PNMT_Assay_Workflow start Start prep Prepare Reaction Mixture (Buffer, hPNMT, SAM) start->prep add_inhibitor Add Thieno[3,2-c]pyridine Inhibitor (Varying Conc.) prep->add_inhibitor start_reaction Initiate Reaction (Add Norepinephrine) add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Acid) incubate->stop_reaction quantify Quantify Epinephrine (HPLC-ECD or ELISA) stop_reaction->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for the hPNMT inhibition assay.

Conclusion

Derivatives of the thieno[3,2-c]pyridine scaffold demonstrate significant potential as inhibitors of key biological targets. The comparative data presented for PNMT inhibitors highlight the importance of this heterocyclic system in drug discovery. While further research is needed to fully elucidate the efficacy of inhibitors derived specifically from this compound across a broader range of targets, the existing evidence strongly supports the continued exploration of this chemical space for the development of novel therapeutics. The detailed experimental protocols and visual workflows provided in this guide aim to facilitate such future research endeavors.

References

Benchmarking 2-Bromo-4-chlorothieno[3,2-c]pyridine Against Known Hsp90 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory performance of 2-Bromo-4-chlorothieno[3,2-c]pyridine against a known inhibitor of Heat Shock Protein 90 (Hsp90), a critical target in cancer therapy. While specific experimental data for this compound is not publicly available, this document serves as a framework for benchmarking its activity. The thieno[2,3-c]pyridine scaffold, closely related to the thieno[3,2-c]pyridine core of the compound , has demonstrated potent Hsp90 inhibitory activity.

This comparison utilizes published data for a representative thieno[2,3-c]pyridine derivative, herein referred to as "Known Inhibitor (Compound 6i)," to establish a baseline for evaluating novel compounds like this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the Known Inhibitor (Compound 6i) against various cancer cell lines. A placeholder column for this compound is included to illustrate how its experimental data would be presented for direct comparison.

CompoundTargetHSC3 (Head and Neck Cancer) IC50 (µM)T47D (Breast Cancer) IC50 (µM)RKO (Colorectal Cancer) IC50 (µM)
This compound Hsp90 (Hypothesized)Data Not AvailableData Not AvailableData Not Available
Known Inhibitor (Compound 6i) Hsp9010.8[1]11.7[1]12.4[1]
Cisplatin (Reference) DNA Damage>1009.810.2

Experimental Protocols

The following methodologies are based on established protocols for evaluating Hsp90 inhibitors and their effects on cancer cells.

1. Cell Viability (MTT) Assay

  • Purpose: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Procedure:

    • Cancer cells (HSC3, T47D, RKO) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., 1 µM, 10 µM, 100 µM) and a reference drug (Cisplatin) for a specified duration (e.g., 48 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

2. Cell Cycle Analysis

  • Purpose: To investigate the effect of the compounds on cell cycle progression.

  • Procedure:

    • Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then washed and resuspended in a solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. The known inhibitor, Compound 6i, was found to induce G2 phase arrest.[1]

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Purpose: To determine if the compounds induce apoptosis (programmed cell death).

  • Procedure:

    • Cells are treated with the test compounds at their IC50 concentrations.

    • After treatment, the cells are harvested and washed.

    • The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Hsp90 Signaling Pathway and Inhibition

The following diagram illustrates the central role of Hsp90 in cellular homeostasis and how its inhibition can lead to the degradation of client proteins, many of which are crucial for cancer cell survival and proliferation.

Hsp90_Pathway Hsp90 Chaperone Cycle and Inhibition Hsp90_inactive Hsp90 (Inactive) Hsp90_ATP Hsp90-ATP Hsp90_inactive->Hsp90_ATP ATP Binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90_ATP->Hsp90_Client_Complex Client Protein Binding Client_Protein Client Protein (e.g., Akt, Raf-1, Her2) Client_Protein->Hsp90_ATP Folded_Protein Properly Folded Client Protein Hsp90_Client_Complex->Folded_Protein ATP Hydrolysis Ubiquitination Ubiquitination and Proteasomal Degradation Hsp90_Client_Complex->Ubiquitination Upon Inhibition Cell_Survival Cell Survival, Proliferation, Angiogenesis Folded_Protein->Cell_Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Hsp90_ATP Inhibition

Hsp90 signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for screening and characterizing potential Hsp90 inhibitors.

Experimental_Workflow Workflow for Screening Hsp90 Inhibitors Compound_Synthesis Compound Synthesis (this compound) MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture (HSC3, T47D, RKO) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

General experimental workflow for inhibitor evaluation.

References

Navigating the Isomeric Landscape of Substituted Thieno[3,2-c]pyridines: A Comparative Guide to Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. In the realm of heterocyclic compounds, substituted thieno[3,2-c]pyridines represent a privileged scaffold, forming the core of numerous therapeutic agents. However, the synthesis of these compounds is often accompanied by the formation of regioisomers, such as the thieno[2,3-c]pyridine analogues, which can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of synthetic strategies, purification techniques, and analytical methods to assess and ensure the isomeric purity of substituted thieno[3,2-c]pyridines.

The thienopyridine framework exists in several isomeric forms depending on the fusion of the thiophene and pyridine rings.[1] The thieno[3,2-c] and thieno[2,3-c] isomers are of particular interest in medicinal chemistry.[2][3] The critical importance of isomeric purity is exemplified by the antiplatelet drug Ticlopidine, a substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[4] Its therapeutic efficacy is intrinsically linked to its specific isomeric form, highlighting the need for robust methods to control and verify the regiochemistry of substituted thienopyridines.

Synthetic Strategies and Regioselectivity

The regiochemical outcome of thienopyridine synthesis is highly dependent on the chosen synthetic route and the nature of the starting materials. While some methods offer high selectivity for the desired thieno[3,2-c]pyridine isomer, others can lead to mixtures that necessitate careful purification and analysis.

Two classical and versatile methods for the construction of the thienopyridine core are the Gewald reaction and the Friedländer annulation.

1. Gewald Aminothiophene Synthesis:

The Gewald reaction is a multicomponent reaction that provides a convenient route to polysubstituted 2-aminothiophenes, which are key intermediates for the synthesis of thieno[2,3-b]pyridines and other isomers.[5][6] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] While highly efficient for certain isomers, directing the cyclization to selectively form the thieno[3,2-c] structure can be challenging and may depend on subsequent cyclization strategies of the pre-formed thiophene ring.

2. Friedländer Annulation:

The Friedländer synthesis is a powerful method for constructing quinoline and, by extension, thienopyridine systems.[7][8] It typically involves the condensation of a 2-amino-3-carbonyl-substituted thiophene with a compound containing a reactive α-methylene group. The regioselectivity of the Friedländer reaction is generally high, as the cyclization is directed by the positions of the amino and carbonyl groups on the starting thiophene. A carefully chosen 3-amino-2-carbonylthiophene precursor will selectively yield the thieno[2,3-b]pyridine isomer, while a 2-amino-3-carbonylthiophene will lead to the thieno[3,2-b]pyridine. To obtain the thieno[3,2-c] isomer, a suitably substituted aminopyridine would need to be the starting point for the annulation of the thiophene ring.

A notable process for the selective preparation of both thieno[3,2-c]pyridine and thieno[2,3-c]pyridine involves the cyclization of N-(thienylmethyl)-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides. The choice of the starting material, either a N-(3-thienyl)methyl or a N-(2-thienyl)methyl derivative, dictates the resulting isomeric product, offering a controlled route to each regioisomer.[9]

Table 1: Comparison of Synthetic Methodologies for Thienopyridines

MethodStarting MaterialsPotential Isomeric ProductsRegioselectivityKey Considerations
Gewald Reaction followed by Pyridine Ring Formation Ketone/Aldehyde, α-Cyanoester, Sulfur, BasePrimarily leads to 2-aminothiophene precursors. Subsequent cyclization can yield various thienopyridine isomers.Moderate to low for specific isomers without careful design of the subsequent cyclization step.Versatile for creating diverse thiophene intermediates. The final cyclization to form the pyridine ring determines the ultimate regiochemistry.
Friedländer Annulation 2-Amino-3-carbonylthiophene, α-Methylene Ketone/AldehydeThieno[3,2-b]pyridines (from 2-amino-3-carbonylthiophene)HighRegioselectivity is generally well-controlled by the substitution pattern of the starting thiophene.
Sulfonamide Cyclization N-(3-thienyl)methyl or N-(2-thienyl)methyl sulfonamide acetalThieno[3,2-c]pyridine or Thieno[2,3-c]pyridine, respectivelyHighOffers a direct and selective route to either the thieno[3,2-c] or thieno[2,3-c] isomer based on the starting material.[9]

Purification of Isomeric Mixtures

When synthetic methods yield a mixture of regioisomers, efficient purification is crucial. Column chromatography is the most common technique employed for the separation of thienopyridine isomers at a laboratory scale.

Experimental Protocol: Column Chromatography for Isomer Separation

  • Stationary Phase Selection: Silica gel is the most commonly used stationary phase for the separation of moderately polar organic compounds like substituted thienopyridines.

  • Mobile Phase Optimization: A systematic screening of solvent systems is necessary to achieve optimal separation. This typically starts with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increases the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Thin Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems and determining the optimal mobile phase composition that provides the best separation between the desired thieno[3,2-c]pyridine and its isomers.

  • Column Packing and Loading: The silica gel is packed into a glass column as a slurry in the non-polar component of the mobile phase to ensure a homogenous and air-free stationary phase. The crude isomeric mixture is then loaded onto the column, either as a concentrated solution or pre-adsorbed onto a small amount of silica gel.

  • Elution: The mobile phase is passed through the column, and the separated isomers are collected in fractions. The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase) to enhance separation.

  • Fraction Analysis: The composition of each fraction is monitored by TLC to identify the fractions containing the pure desired isomer. Fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

Analytical Techniques for Isomeric Purity Determination

Confirming the isomeric purity of the final product requires robust analytical techniques that can differentiate and quantify the regioisomers. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the gold standards for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for separating and quantifying isomers. A validated HPLC method is essential for quality control in a drug development setting.

Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

  • Column: A C18 reversed-phase column is a common choice, offering good retention and separation for a wide range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer and the gradient of the organic modifier are critical parameters that must be optimized to achieve baseline separation of the isomers.

  • Sample Preparation: A known concentration of the sample is prepared in a suitable solvent, filtered, and injected into the HPLC system.

  • Detection: The UV detector is set to a wavelength where all isomers exhibit significant absorbance.

  • Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding isomer. The isomeric purity is calculated as the percentage of the peak area of the desired isomer relative to the total peak area of all isomers.

Table 2: Representative HPLC Method Parameters for Thienopyridine Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted) B: Acetonitrile
Gradient Optimized gradient from a lower to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 240 nm)
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for determining the purity and isomeric ratio of organic compounds without the need for an identical reference standard for each isomer.[10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

Experimental Protocol: ¹H-qNMR for Isomeric Ratio Determination

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Sample Preparation: A precisely weighed amount of the isomeric mixture and a certified internal standard are dissolved in a deuterated solvent. The internal standard should be a high-purity compound with sharp signals that do not overlap with the signals of the analytes.

  • Data Acquisition: The ¹H NMR spectrum is acquired using parameters that ensure accurate quantification. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Quantification: Non-overlapping signals characteristic of each isomer are integrated. The molar ratio of the isomers is calculated by comparing the integral of a signal from one isomer to the integral of a corresponding signal from the other isomer, after normalizing for the number of protons each signal represents. The absolute purity can be determined by comparing the integrals of the analyte signals to the integral of the known amount of the internal standard.[12]

Mandatory Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_products Isomeric Products Thiophene Precursor Thiophene Precursor Sulfonamide Intermediate Sulfonamide Intermediate Thiophene Precursor->Sulfonamide Intermediate Amine Acetal Amine Acetal Amine Acetal->Sulfonamide Intermediate Cyclization Cyclization Sulfonamide Intermediate->Cyclization Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine Cyclization->Thieno[3,2-c]pyridine Route A Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Cyclization->Thieno[2,3-c]pyridine Route B

Analytical_Workflow cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Isolated Isomer Isolated Isomer Column Chromatography->Isolated Isomer HPLC HPLC Isolated Isomer->HPLC qNMR qNMR Isolated Isomer->qNMR Isomeric Purity Report Isomeric Purity Report HPLC->Isomeric Purity Report qNMR->Isomeric Purity Report

Signaling_Pathway Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine Receptor_A Receptor_A Thieno[3,2-c]pyridine->Receptor_A Binds Signaling_Cascade_A Signaling_Cascade_A Receptor_A->Signaling_Cascade_A Activates Biological_Response_A Biological_Response_A Signaling_Cascade_A->Biological_Response_A Leads to Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Receptor_B Receptor_B Thieno[2,3-c]pyridine->Receptor_B Binds Signaling_Cascade_B Signaling_Cascade_B Receptor_B->Signaling_Cascade_B Activates Biological_Response_B Biological_Response_B Signaling_Cascade_B->Biological_Response_B Leads to

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-chlorothieno[3,2-c]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-4-chlorothieno[3,2-c]pyridine, a halogenated heterocyclic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste generated from the use of this chemical.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to handle the compound within a certified laboratory chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] A face shield is also recommended when handling corrosive substances.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.

Waste Categorization and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed waste streams can pose significant safety risks and violate regulatory requirements.

Table 1: Waste Categorization for this compound

Waste TypeDescriptionDisposal Container
Halogenated Organic Waste Pure this compound, solutions containing this compound, and other halogenated solvents.[2][5][6][7]Designated, clearly labeled, and sealed container for halogenated organic waste.[2][6]
Aqueous Waste Aqueous solutions containing dissolved this compound.Designated container for hazardous aqueous waste. Do not mix with organic waste.[2]
Contaminated Solid Waste Items such as gloves, filter paper, silica gel, and empty containers that have come into direct contact with the compound.[2]Designated, sealed container for solid hazardous waste.[2]

Key Principle: Never mix halogenated waste with non-halogenated organic waste.[2][6] Co-processing can lead to the formation of highly toxic byproducts such as brominated dioxins.[2]

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the safe disposal of this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Ensure proper ventilation) A->B C 3. Label Waste Containers ('Halogenated Organic Waste', etc.) B->C D 4. Segregate Waste Streams (Halogenated, Aqueous, Solid) E 5. Transfer Waste to Containers (Use funnel for liquids) D->E F 6. Securely Close Containers (Ensure airtight seal) E->F G 7. Store in Ventilated Area (Fume hood or vented cabinet) H 8. Use Secondary Containment (Place containers in a tray) G->H I 9. Arrange for Professional Disposal (Follow institutional guidelines) J 10. Document Waste Transfer (Maintain disposal records) I->J

Caption: Workflow for the disposal of this compound.

Experimental Protocol for Waste Handling:

  • Personal Protective Equipment (PPE): Before handling any waste, put on appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Labeling: Clearly label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[6]

  • Liquid Waste Transfer: For liquid waste, use a funnel to transfer the material into a designated, sealable, and compatible waste container.[1] Avoid overfilling; containers should not be filled beyond 90% capacity.[8]

  • Solid Waste Collection: Place all contaminated solid materials, such as pipette tips, weighing paper, and gloves, into a separate, clearly labeled container for solid hazardous waste.[2]

  • Container Sealing: Keep waste containers tightly closed except when actively adding waste.[2][3][6]

  • Storage: Store sealed waste containers in a well-ventilated area, such as a designated satellite accumulation area within a fume hood or a vented cabinet.[2][3] Utilize secondary containment trays to mitigate potential spills.[2]

  • Final Disposal: Adhere to your institution's specific guidelines for hazardous waste pickup and disposal.[2] This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for collection by a licensed chemical waste disposal company. The ultimate disposal method is often controlled incineration at a licensed facility.[9][10]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

G spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert ppe Don Appropriate PPE alert->ppe ignite Extinguish Ignition Sources (if flammable) ppe->ignite contain Contain Spill with Absorbent Material ignite->contain collect Collect Absorbed Material contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decon Decontaminate Spill Area dispose->decon report Report Incident to Supervisor/EHS decon->report

Caption: Logical flow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[2]

  • Evacuate (if necessary): For large or highly volatile spills, evacuate the area.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby open flames and turn off spark-producing equipment.[2]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional EHS office.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chlorothieno[3,2-c]pyridine
Reactant of Route 2
2-Bromo-4-chlorothieno[3,2-c]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。